Antibacterial agent 164
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24) |
InChI Key |
JVOWGCQBVCLVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antimicrobial Properties of Agent 164: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 164, a novel pyrrolo[2,3-d]pyrimidine derivative also identified as compound 2a, has demonstrated notable antibacterial and antibiofilm efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary antibacterial mechanism is proposed to be the inhibition of the bacterial cell division protein FtsZ, a critical component of the divisome. This is complemented by a potential secondary mechanism involving the disruption of the agr quorum sensing system, leading to the suppression of virulence factor expression. This document aims to serve as a valuable resource for researchers engaged in the development of new antimicrobial therapies.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of novel therapeutics due to its structural similarity to purines, allowing it to interact with a variety of biological targets. This compound has been identified as a lead compound from this class, exhibiting potent activity against clinically relevant pathogens. This guide synthesizes the available data on its mode of action, antimicrobial spectrum, and antibiofilm properties.
Antimicrobial Spectrum and Potency
This compound has shown significant activity against Gram-positive bacteria. The available quantitative data from in vitro studies are summarized below.
| Bacterial Strain | MIC | Reference |
| Staphylococcus aureus | 0.09 mM | [1][2] |
| Bacillus subtilis | 0.09 mM | [1][2] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Core Mechanism of Action: Inhibition of FtsZ
The primary proposed mechanism of action for the antibacterial activity of pyrrolo[2,3-d]pyrimidine derivatives, including likely Agent 164, is the inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein.[3]
FtsZ is a bacterial homolog of eukaryotic tubulin and is a central component of the cell division machinery, or "divisome." It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins and provides the constrictive force for cytokinesis.
The FtsZ Inhibition Pathway
The inhibition of FtsZ by this compound is hypothesized to occur through the following steps:
-
Binding to FtsZ: Agent 164 is believed to bind to a specific site on the FtsZ protein, potentially interfering with its GTPase activity or its ability to polymerize.
-
Disruption of Z-Ring Formation: By binding to FtsZ, the agent prevents the proper assembly and function of the Z-ring.
-
Inhibition of Cell Division: The dysfunctional Z-ring is unable to recruit the necessary proteins for septum formation and cannot generate the constrictive force required for cell division.
-
Cell Elongation and Lysis: As the bacterial cell continues to grow in size without dividing, it elongates. This uncontrolled growth eventually leads to cell lysis and death.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
An In-Depth Technical Guide to Pyrrolo[2,3-d]pyrimidine-Based Antibacterial Agents
Disclaimer: The specific compound designated "Antibacterial agent 164" with the molecular formula C19H16N2O3 could not be definitively identified from publicly available scientific literature. This guide therefore provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the pyrrolo[2,3-d]pyrimidine class of antibacterial agents, to which "this compound" likely belongs. A representative chemical structure with the specified molecular formula is proposed for illustrative purposes.
Introduction
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the pyrrolo[2,3-d]pyrimidine scaffold has proven to be a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potent antibacterial and antibiofilm properties. This technical guide delves into the chemical structure, physicochemical and biological properties, and experimental methodologies relevant to the study of pyrrolo[2,3-d]pyrimidine-based antibacterial agents.
Chemical Structure and Properties
The core of this class of compounds is the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleus. The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for optimization of antibacterial activity.
Proposed Chemical Structure of a Representative "this compound"
Based on the molecular formula C19H16N2O3 and the pyrrolo[2,3-d]pyrimidine core, a plausible structure for a representative antibacterial agent is presented below. This structure is illustrative and intended to serve as a basis for discussion within this guide.
IUPAC Name: 4-((4-methoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Molecular Formula: C19H16N2O3
Chemical Structure:
Caption: Proposed chemical structure of a representative "this compound" (C19H16N2O3).
Physicochemical Properties
The physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be fine-tuned through chemical modifications.
| Property | Typical Value Range for Pyrrolo[2,3-d]pyrimidines | Notes |
| Molecular Weight ( g/mol ) | 300 - 500 | Generally falls within the range for orally bioavailable drugs. |
| LogP | 1 - 4 | Indicates moderate lipophilicity, which is often required for cell membrane penetration. |
| Topological Polar Surface Area (TPSA) | 60 - 120 Ų | Reflects the polar surface area, influencing membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 - 3 | Important for target binding interactions. |
| Hydrogen Bond Acceptors | 3 - 7 | Crucial for forming hydrogen bonds with biological targets. |
| Solubility | Varies widely | Highly dependent on the specific substituents. Often soluble in organic solvents like DMSO. |
| Melting Point (°C) | 150 - 250 | Generally high due to the planar and rigid heterocyclic core. |
Biological Properties and Mechanism of Action
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial potency of a compound.
| Bacterial Strain | MIC (µg/mL) of Representative Pyrrolo[2,3-d]pyrimidines | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | 0.31 - 8 | Ampicillin: 0.62 |
| Bacillus subtilis | 0.09 mM (approx. 30 µg/mL) | - |
| Escherichia coli | Often higher MICs | - |
| Pseudomonas aeruginosa | Generally less active | - |
Note: The MIC values are compiled from various sources in the literature for different pyrrolo[2,3-d]pyrimidine derivatives and are for comparative purposes.
Antibiofilm Activity
Many pyrrolo[2,3-d]pyrimidine derivatives also exhibit significant activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. They can inhibit biofilm formation and, in some cases, eradicate established biofilms.
Mechanism of Action
The precise mechanism of action can vary depending on the specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold. However, several key bacterial targets have been identified for this class of compounds. One of the primary mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By acting as structural mimics of the natural substrate, these compounds can block the synthesis of vital precursors for DNA and RNA, leading to bacterial growth inhibition.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by a pyrrolo[2,3-d]pyrimidine derivative.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.
Initial Screening of "Antibacterial Agent 164" Activity: A Technical Guide
This technical guide provides a comprehensive overview of the initial in vitro screening methodologies for evaluating the activity of a novel antibacterial compound, designated "Antibacterial agent 164." The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. It outlines the core experimental protocols, presents available data, and visualizes the necessary workflows to determine the antibacterial and cytotoxic profile of a test compound.
Introduction to this compound
This compound, also identified as compound 2a, has been recognized as a promising antibacterial and antibiofilm agent.[1] Preliminary studies have demonstrated its inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[1] Furthermore, it has shown significant efficacy in preventing the formation of biofilms by B. subtilis.[1] This initial activity warrants a more detailed investigation into its spectrum of activity and potential for further development as a therapeutic agent.
Summary of Known Antibacterial Activity
The primary metric for the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents the visible in vitro growth of a bacterium.[2][3][4][5]
| Compound Name | Bacterial Strain | MIC (mM) |
| This compound (compound 2a) | Staphylococcus aureus | 0.09 |
| This compound (compound 2a) | Bacillus subtilis | 0.09 |
Experimental Protocols
A thorough initial screening of an antibacterial agent involves a series of standardized in vitro assays to determine its efficacy and potential toxicity. The following sections detail the methodologies for these key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the cornerstone of in vitro antibacterial susceptibility testing, quantifying the potency of an antimicrobial agent against a specific microorganism.[2][5][6][7] The broth microdilution method is a widely used and reliable technique for determining MIC values.[7][8][9]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single, well-isolated colony of the test bacterium.
-
Transfer the colony to a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[8][10][11]
-
Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth, typically confirmed by measuring the optical density at 600 nm (OD600) to a value of approximately 0.1.[11]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5][7]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of "this compound" in an appropriate solvent.
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to create a concentration gradient.[12][13] Typically, this involves adding 100 µL of MHB to all wells except the first column, then adding 200 µL of the agent at twice the highest desired concentration to the first well, and serially transferring 100 µL across the plate.[13]
-
-
Inoculation and Incubation:
-
Add a standardized volume of the prepared bacterial inoculum (e.g., 5 µL or 100 µL depending on the initial dilution setup) to each well containing the antibacterial agent dilutions.[5]
-
Include a positive control (wells with bacteria and no agent) and a negative control (wells with medium only) on each plate.[12][14]
-
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antibacterial agent required to kill a bacterium.[3][14][15] It is an important parameter for understanding whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol: MBC Assay
-
Perform an MIC Assay:
-
Follow the complete protocol for the broth microdilution MIC assay as described in section 3.1.
-
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Determination of MBC:
-
After incubation, examine the agar plates for the presence of bacterial colonies.
-
The MBC is the lowest concentration of the antibacterial agent from the original MIC plate that results in no colony growth on the subcultured agar plate, corresponding to a 99.9% reduction in the initial bacterial inoculum.[14][15]
-
In Vitro Cytotoxicity Screening (MTT Assay)
It is crucial to assess whether an antibacterial agent exhibits toxicity towards mammalian cells, as this can limit its therapeutic potential. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., a relevant human cell line like HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the antibacterial agent.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18][19]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[17]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the agent that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the log of the agent's concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. litfl.com [litfl.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FI [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
Target Identification of Antibacterial Agent 164: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 164, also identified as compound 2a, is a promising antimicrobial and antibiofilm agent belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This technical guide provides an in-depth overview of the target identification process for this agent in bacteria. Drawing upon recent research, this document outlines the key experimental findings that pinpoint the bacterial cell division protein FtsZ as the primary molecular target. Detailed methodologies for the core experiments, quantitative data on its bioactivity, and visualizations of the experimental workflow and proposed mechanism of action are presented to facilitate further research and development in this area.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising scaffold in antimicrobial drug discovery. This compound (compound 2a) has demonstrated notable efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as exhibiting antibiofilm properties.[1][2][3] Understanding the specific molecular target of this compound is crucial for its optimization and clinical development. This guide summarizes the current knowledge on the target identification of this compound, focusing on the inhibition of the essential bacterial protein FtsZ.
Quantitative Bioactivity Data
The antibacterial and target-specific inhibitory activities of this compound and related compounds have been quantified through various assays. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (mM) | Reference |
| Staphylococcus aureus | 0.09 | [1][2] |
| Bacillus subtilis | 0.09 | [1][2] |
Table 2: Bioactivity of a Structurally Related 7H-pyrrolo[2,3-d]pyrimidine Derivative (Compound B6) against Xanthomonas oryzae pv. oryzae (Xoo) and its Target FtsZ
| Parameter | Value | Reference |
| EC50 against Xoo | 4.65 µg/mL | [1] |
| IC50 against XooFtsZ GTPase activity | 235.0 µM | [1] |
| Binding Constant (KA) for B6-XooFtsZ complex | 103.24 M⁻¹ | [1] |
Target Identification: FtsZ Inhibition
Recent studies on structurally similar 7H-pyrrolo[2,3-d]pyrimidine derivatives have identified the filamenting temperature-sensitive mutant Z (FtsZ) protein as the primary molecular target.[1] FtsZ is a crucial bacterial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division. Inhibition of FtsZ's function disrupts cell division, leading to filamentation and eventual cell death.
Mechanism of Action
The proposed mechanism of action for this class of compounds, including this compound, involves the direct interaction with FtsZ, leading to the inhibition of its guanosine triphosphatase (GTPase) activity.[1] The GTPase activity of FtsZ is essential for the dynamic polymerization and depolymerization of FtsZ protofilaments, which is a prerequisite for the formation and constriction of the Z-ring. By inhibiting this activity, the compound stabilizes the FtsZ polymers, disrupts the normal cell division process, and ultimately causes bacterial death.
Experimental Protocols
The identification of FtsZ as the target of this class of antibacterial agents involved a series of key experiments. The detailed methodologies are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard method to quantify the in vitro effectiveness of an antibacterial agent.
-
Materials:
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (S. aureus, B. subtilis)
-
This compound stock solution
-
Resazurin solution (as a cell viability indicator)
-
-
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the agent in which no color change is observed.
-
FtsZ GTPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the GTP hydrolyzing activity of purified FtsZ protein.
-
Materials:
-
Purified FtsZ protein
-
MES buffer (pH 6.5) containing MgCl₂ and KCl
-
GTP solution
-
Malachite green-molybdate reagent for phosphate detection
-
Test compound (e.g., a 7H-pyrrolo[2,3-d]pyrimidine derivative)
-
-
Protocol:
-
Pre-incubate the purified FtsZ protein with various concentrations of the test compound in the MES buffer at 37°C.
-
Initiate the GTPase reaction by adding a solution of GTP.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the malachite green-molybdate reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released from GTP hydrolysis.
-
Calculate the percentage of inhibition of GTPase activity for each compound concentration and determine the IC50 value.
-
Morphological Observation of Bacterial Cells
Observing changes in bacterial cell morphology, such as filamentation, provides strong evidence for the disruption of cell division.
-
Materials:
-
Bacterial culture
-
Test compound
-
Microscope slides
-
Scanning Electron Microscope (SEM) or Fluorescence Microscope
-
Appropriate stains (e.g., DAPI for DNA visualization)
-
-
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the culture with the test compound at its MIC or sub-MIC concentrations.
-
Incubate the treated culture for a few hours.
-
Prepare samples for microscopy. For SEM, fix, dehydrate, and coat the bacterial cells. For fluorescence microscopy, stain the cells with appropriate dyes.
-
Observe the bacterial morphology under the microscope, looking for characteristic signs of cell division inhibition, such as cell elongation and filament formation, compared to untreated control cells.
-
Visualizations
The following diagrams illustrate the logical workflow for target identification and the proposed signaling pathway of this compound.
References
- 1. Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anti-biofilm agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Spectroscopic and Mechanistic Analysis of Antibacterial Agent 164: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of "Antibacterial agent 164," identified as (E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid (compound 2a). This document summarizes its known spectroscopic data, details the experimental protocols for its analysis, and elucidates its potential mechanism of action through the inhibition of the WalK signaling pathway in Bacillus subtilis.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound (compound 2a).
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) |
| Carboxylic O-H stretch | 2710–3100 |
| C=O (amide) | 1705 |
| C=N (imine) | 1645 |
| C=O (carboxylic acid) | 1592 |
| Aromatic C-H out-of-plane bending | 904, 800 |
| Data sourced from a study on isatin-aminobenzoic acid hybrids.[1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ ppm) | Description | Chemical Shift (δ ppm) | Assignment |
| 1.82 | s, 3H, CH₃ | 19.71 | CH₃ |
| 4.4 | s, 2H, CH₂ | 45.71 | CH₂ |
| 5.01 | s, 2H, =CH₂ | 113.02 | =CH₂ |
| 6.58–9.19 | m, 8H, Ar-H | 117.09 | Ar-C |
| 10.35 | s, 1H, COOH | 123.57 | Ar-C |
| 124.77 | Ar-C | ||
| 125.94 | Ar-C | ||
| 127.59 | Ar-C | ||
| 131.1 | Ar-C | ||
| 137.7 | >C= | ||
| 147.34 | Ar-C | ||
| 150.74 | Ar-C | ||
| 154.16 | Ar-C | ||
| 157.84 | Ar-C | ||
| 162.44 | C=N | ||
| 167.58 | C=O (amide) | ||
| 183.03 | C=O (acid) | ||
| Data sourced from a study on isatin-aminobenzoic acid hybrids.[1] |
Table 3: UV-Visible (UV-Vis) and Mass Spectrometry (MS) Data (Representative)
| Technique | Expected Data | Rationale |
| UV-Vis Spectroscopy | Absorption maxima (λmax) in the range of 250-450 nm | Isatin Schiff bases typically exhibit strong π-π* and n-π* transitions due to the conjugated aromatic system. The exact λmax would depend on the solvent used.[2][3][4] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ or [M-H]⁻ ion | Electrospray ionization is a soft ionization technique suitable for this type of molecule, and would likely produce the protonated or deprotonated molecular ion, allowing for the determination of the molecular weight.[5][6][7] |
| Note: Specific UV-Vis and Mass Spectrometry data for compound 2a were not available in the reviewed literature. The information provided is based on the analysis of structurally similar isatin Schiff bases. |
Experimental Protocols
Spectroscopic Analysis
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A FT-IR spectrometer is used.
-
Data Acquisition: The KBr pellet is placed in the sample holder. A background spectrum of a blank KBr pellet is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[8][9][10][11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The solution must be homogeneous and free of particulate matter.[12][13][14][15][16]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired. Chemical shifts are referenced to an internal standard (e.g., TMS).
3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A cuvette containing the pure solvent is used as a blank to record the baseline. The sample solution is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength.[17][18][19][20][21]
4. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a volatile solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.[7][22][23]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or coupled with a liquid chromatography system. The analysis can be performed in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively. The instrument is calibrated using a known standard to ensure accurate mass measurement.
Biological Assays
1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized suspension of the test bacteria (S. aureus or B. subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate with the broth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate includes positive controls (bacteria with no agent) and negative controls (broth only). The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
2. Crystal Violet Assay for Biofilm Inhibition
-
Biofilm Formation: Bacteria are cultured in a 96-well plate in a biofilm-promoting medium in the presence of various concentrations of this compound. A control with no agent is also included. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining: The planktonic cells are gently removed, and the wells are washed with a buffer. The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 590 nm. The reduction in absorbance in the presence of the agent indicates biofilm inhibition.
Mechanism of Action: Inhibition of the WalK Signaling Pathway
In silico studies suggest that this compound targets the WalK histidine kinase in B. subtilis. The WalK/WalR two-component system is a crucial regulatory pathway in Gram-positive bacteria, primarily involved in controlling cell wall metabolism and homeostasis.[1][24][25]
Signaling Pathway Overview:
The sensor histidine kinase WalK, a transmembrane protein, detects signals related to cell wall turnover. Upon activation, WalK autophosphorylates a conserved histidine residue. The phosphoryl group is then transferred to its cognate response regulator, WalR. Phosphorylated WalR (WalR-P) acts as a transcription factor, binding to the promoter regions of genes within the WalR regulon. This regulon includes genes encoding for essential peptidoglycan hydrolases, such as CwlO and LytE, which are necessary for cell wall expansion and remodeling during growth.
Effect of Inhibition:
Inhibition of WalK by this compound would disrupt this signaling cascade. The lack of WalK autophosphorylation would prevent the phosphorylation of WalR. Consequently, WalR-P levels would decrease, leading to the dysregulation of the WalR regulon. The expression of key cell wall hydrolases would be altered, compromising the integrity of the bacterial cell wall, ultimately leading to growth inhibition and cell death.
Caption: Proposed mechanism of action of this compound via inhibition of the WalK signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. mse.washington.edu [mse.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 18. youtube.com [youtube.com]
- 19. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 20. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. phys.libretexts.org [phys.libretexts.org]
- 24. Homeostatic control of cell wall hydrolysis by the WalRK two-component signaling pathway in Bacillus subtilis | eLife [elifesciences.org]
- 25. Essentiality and function of WalK/WalR two-component system: the past, present, and future of research - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of Antibacterial Agent 164
A Promising Isatin-Aminobenzoic Acid Hybrid with Potent Antibacterial and Antibiofilm Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial and antibiofilm agent 164, also identified as compound 2a. The document delves into its quantitative efficacy, detailed experimental protocols for its synthesis and evaluation, and its proposed mechanism of action involving the histidine kinase/Walk signaling pathway in Bacillus subtilis.
Quantitative Efficacy of Antibacterial Agent 164 (Compound 2a)
This compound has demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. Its efficacy is summarized in the table below, highlighting its Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in mmol/L |
| This compound (Compound 2a) | Staphylococcus aureus | 0.09[1] |
| Bacillus subtilis | 0.09[1] |
Table 1: Summary of the in vitro antibacterial activity of this compound (Compound 2a).
Experimental Protocols
This section details the methodologies employed in the synthesis and biological evaluation of this compound (compound 2a).
Synthesis of (E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid (Compound 2a)
The synthesis of compound 2a is achieved through a Schiff base condensation reaction. The protocol is as follows:
-
Reactant Preparation : Dissolve isatin derivatives and 4-aminobenzoic acid (PABA) in a suitable solvent.
-
Condensation Reaction : The mixture is refluxed to facilitate the formation of the Schiff base.
-
Purification : The resulting product (compound 2a) is purified using appropriate chromatographic techniques.
-
Structural Confirmation : The chemical structure of compound 2a is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectroscopy.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of compound 2a was quantified by determining its MIC value using a standard broth dilution technique.[2]
-
Bacterial Culture : The test organisms, Staphylococcus aureus and Bacillus subtilis, are cultured in a suitable broth medium.
-
Serial Dilution : A series of twofold dilutions of compound 2a are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation : A standardized suspension of the bacterial culture is added to each well.
-
Incubation : The microtiter plate is incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination : The MIC is determined as the lowest concentration of compound 2a that completely inhibits the visible growth of the bacteria.
Anti-Biofilm Formation Assay
The ability of compound 2a to inhibit biofilm formation in B. subtilis was also investigated.
-
Biofilm Induction : B. subtilis is grown in a medium that promotes biofilm formation, in the presence of varying concentrations of compound 2a.
-
Incubation : The cultures are incubated to allow for biofilm development.
-
Quantification : The extent of biofilm formation is quantified using a crystal violet staining assay. The stained biofilm is solubilized, and the absorbance is measured to determine the biomass. A reduction in absorbance in the presence of compound 2a indicates anti-biofilm activity.
Mechanism of Action: Targeting the Histidine Kinase/Walk Signaling Pathway
In silico docking studies have suggested a potential mechanism of action for compound 2a, involving the inhibition of the histidine kinase/Walk enzyme in B. subtilis.[1] This enzyme is a crucial component of a two-component signal transduction system that regulates various cellular processes in bacteria, including cell wall metabolism and antibiotic resistance.
The proposed signaling pathway is as follows:
The binding of compound 2a to the catalytic domain of histidine kinase is believed to inhibit its autophosphorylation, thereby preventing the subsequent phosphotransfer to the response regulator WalR. This disruption of the signaling cascade ultimately interferes with the regulation of genes essential for bacterial cell wall metabolism, leading to an antibacterial effect.
Conclusion
This compound (compound 2a) emerges as a potent antibacterial and antibiofilm agent with a specific activity against Gram-positive bacteria. Its targeted inhibition of the essential histidine kinase/Walk signaling pathway presents a promising avenue for the development of novel therapeutics to combat bacterial infections. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Antibacterial Agent 164 (Compound 2a)
This technical guide provides a comprehensive overview of the preliminary investigation into "this compound," a pyrrolo[2,3-d]pyrimidine derivative also identified as compound 2a. This document details its antimicrobial efficacy, the experimental protocols for its synthesis and evaluation, and a visualization of its synthetic pathway and proposed mechanism of action.
Quantitative Data Summary
"this compound" (compound 2a) has demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mM) |
| This compound (compound 2a) | Staphylococcus aureus | 0.09[1][2] |
| This compound (compound 2a) | Bacillus subtilis | 0.09[1][2] |
Note: The provided search results repeatedly state the MIC as 0.09 mM but do not link to the specific primary research article where this was determined. The information is presented here as found in the available sources.
Experimental Protocols
The following protocols are based on generalized procedures for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives, as specific details for "this compound" were not available in the provided search results.
2.1. General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves a multi-step process. A representative synthetic route is outlined below.
-
Step 1: Synthesis of the Pyrrole Ring. The initial step typically involves the construction of the core pyrrole ring. This can be achieved through various organic synthesis methods, such as the Paal-Knorr synthesis or other cyclization reactions.
-
Step 2: Fusion of the Pyrimidine Ring. The pyrrole intermediate is then used to construct the fused pyrimidine ring. This is often accomplished by reacting the pyrrole with a suitable precursor containing the necessary atoms for the pyrimidine ring, such as formamide or other reagents, under reflux conditions.
-
Step 3: Functional Group Modification. Subsequent steps may involve the modification of functional groups on the pyrrolo[2,3-d]pyrimidine scaffold to produce a library of compounds, including "this compound" (compound 2a).
2.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Antibacterial Agent: "this compound" is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.
2.3. Anti-Biofilm Formation Assay
The ability of "this compound" to inhibit biofilm formation by Bacillus subtilis is assessed using a crystal violet staining method.
-
Biofilm Cultivation: B. subtilis is cultured in a 96-well plate in a medium that promotes biofilm formation, in the presence of various concentrations of "this compound." A control group without the agent is also included.
-
Incubation: The plate is incubated under conditions that allow for biofilm development (e.g., 37°C for 24-48 hours).
-
Staining: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution.
-
Quantification: The stained biofilm is then solubilized, and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.
Visualizations
3.1. Synthetic Pathway of a Pyrrolo[2,3-d]pyrimidine Derivative
Caption: A generalized workflow for the synthesis of "this compound".
3.2. Proposed Antibacterial Mechanism of Action
References
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 164 (compound 2a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 164, also identified as compound 2a, is a synthetic isatin-aminobenzoic acid hybrid that has demonstrated notable antibacterial and antibiofilm activity, particularly against Gram-positive bacteria.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent using the broth microdilution method, a standard procedure for assessing the in vitro antimicrobial potency of a compound. Additionally, it summarizes the known MIC values and discusses the proposed mechanism of action.
Quantitative Data Summary
The antibacterial efficacy of Agent 164 (compound 2a) has been quantified against key Gram-positive bacteria. The reported MIC value is summarized in the table below for easy reference.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 0.09 mM[1][2][3][4] |
| Bacillus subtilis | 0.09 mM[1][2][3][4] |
Proposed Mechanism of Action
In silico molecular docking studies have suggested a potential mechanism of action for this compound (compound 2a). The compound is believed to inhibit the histidine kinase-mediated pathway in bacteria.[1][2][4] Specifically, it is proposed to bind to the catalytic domain of the histidine kinase enzyme (e.g., WalK in B. subtilis), thereby interfering with the two-component signal transduction system. These systems are crucial for various bacterial processes, including biofilm formation.[1]
Caption: Proposed mechanism of action of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the widely accepted broth microdilution method and can be adapted for testing this compound against various bacterial strains.
Materials:
-
This compound (compound 2a)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Experimental Workflow Diagram:
Caption: Broth microdilution workflow for MIC determination.
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of Agent 164 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in the appropriate sterile broth to achieve the desired starting concentration for the serial dilution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the starting concentration of Agent 164 (in broth) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 should serve as a growth control (broth and inoculum, no agent).
-
Column 12 should serve as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the agent concentrations to their final test concentrations.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine growth inhibition.
-
Conclusion
This compound (compound 2a) presents a promising scaffold for the development of new antibacterial drugs, particularly for combating Gram-positive pathogens. The provided protocol for MIC determination using the broth microdilution method offers a standardized approach for further investigation and characterization of this and other novel antimicrobial compounds. Understanding its potential mechanism of action through the inhibition of the histidine kinase pathway provides a valuable starting point for further mechanistic studies and lead optimization.
References
Synthesis Protocol for Antibacterial Agent 164 and its Analogs: A Guide for Researchers
For distribution to researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the synthesis of a class of potent antibacterial agents based on the pyrrolo[2,3-d]pyrimidine scaffold. This class of compounds, exemplified by derivatives reported with significant activity against various bacterial strains, is of considerable interest for the development of new antimicrobial therapies. For the purpose of this guide, we will focus on a representative synthesis of a 4-aminopyrrolo[2,3-d]pyrimidine derivative, analogous to compounds reported with notable antibacterial efficacy.
Overview and Mechanism of Action
Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Their structural similarity to purines allows them to interact with various biological targets. Several studies suggest that one of the primary antibacterial mechanisms of action for certain pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2][3][4][5][6] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria. By inhibiting DHFR, these compounds disrupt bacterial DNA synthesis and replication, leading to a bacteriostatic or bactericidal effect.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of pyrrolo[2,3-d]pyrimidine antibacterial agents.
Experimental Protocols
The following protocols are based on the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives as described in the literature.[7][8][9][10][11]
Synthesis of 2-amino-3-cyano-5-phenyl-1H-pyrrole (Intermediate 1)
This step involves the Gewald reaction to construct the initial pyrrole ring.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL) is prepared.
-
Morpholine (2 mL) is added dropwise to the mixture while stirring.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure 2-amino-3-cyano-5-phenyl-1H-pyrrole.
Synthesis of 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (Representative Antibacterial Agent)
This step involves the cyclization of the pyrrole intermediate with formamide to form the pyrimidine ring.
Materials:
-
2-amino-3-cyano-5-phenyl-1H-pyrrole (Intermediate 1)
-
Formamide
Procedure:
-
A mixture of 2-amino-3-cyano-5-phenyl-1H-pyrrole (5 mmol) and formamide (20 mL) is heated at reflux for 6 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine.
Below is a diagram illustrating the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of the antibacterial agent.
Quantitative Data
The following tables summarize the reported yields and antibacterial activity of representative pyrrolo[2,3-d]pyrimidine derivatives from the literature.[7][10][11]
Table 1: Synthesis Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Intermediate 1 | C₁₁H₉N₃ | 183.21 | ~85 |
| Final Product | C₁₂H₁₀N₄ | 210.24 | ~70 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Representative Product | 125 | 250 |
| Ampicillin (Reference) | 6.25 | 12.5 |
| Ciprofloxacin (Reference) | 0.5 | 0.25 |
Note: The MIC values are indicative and can vary depending on the specific bacterial strain and testing methodology.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Melting Point (M.P.): Determined using a standard melting point apparatus.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton environment in the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Formamide is a teratogen and should be handled with extreme caution.
-
Morpholine is corrosive and flammable.
-
Malononitrile is toxic.
-
Elemental sulfur is a flammable solid.
References
- 1. Dual inhibitors of thymidylate synthase and dihydrofolate reductase as antitumor agents: design, synthesis, and biological evaluation of classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as conformationally restricted analogues of the antibacterial agent trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 164
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill assay is a crucial in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides detailed information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). This document outlines a detailed protocol for performing a time-kill assay for a novel antibacterial agent, designated here as "Antibacterial Agent 164."
Core Concepts
A time-kill assay involves exposing a standardized bacterial inoculum to a constant concentration of an antimicrobial agent and measuring the number of viable bacteria at specified time intervals.[1][2] The data generated allows for the characterization of the agent's antimicrobial activity. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][3] A bacteriostatic effect is characterized by the prevention of bacterial growth, with the CFU/mL remaining relatively constant or showing a <3-log10 reduction.[1]
Experimental Protocol
This protocol is based on established guidelines for time-kill kinetic assays.[1][4]
1. Materials
-
Bacterial Strain: A clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Culture Media:
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium.
-
Tryptic Soy Agar (TSA) or other suitable solid agar medium.
-
-
This compound: Stock solution of known concentration.
-
Control Antibiotic: An antibiotic with a known mechanism of action (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria).
-
Phosphate-Buffered Saline (PBS): Sterile, for dilutions.
-
Equipment:
-
Incubator (37°C)
-
Shaking incubator
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Sterile culture tubes and flasks
-
Sterile petri dishes
-
Vortex mixer
-
Colony counter
-
2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)
Before performing the time-kill assay, the MIC of this compound against the chosen bacterial strain must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
3. Inoculum Preparation
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a flask containing MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[6]
4. Assay Procedure
-
Prepare test tubes with MHB containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[5][7]
-
Include the following controls:
-
Growth Control: Bacterial inoculum in MHB without any antibacterial agent.
-
Positive Control: Bacterial inoculum in MHB with a known effective antibiotic.
-
-
Add the prepared bacterial inoculum to each test and control tube to achieve the final target concentration of 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[3][7]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
5. Data Analysis
The results are typically plotted on a semi-logarithmic graph with time on the x-axis and log10 CFU/mL on the y-axis.[5] This visual representation allows for the assessment of the rate and extent of bacterial killing.
Data Presentation
The quantitative data from the time-kill assay for this compound against S. aureus ATCC 29213 (hypothetical data) are summarized in the table below. The MIC for this example is assumed to be 16 µg/mL.
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (8 µg/mL) (log10 CFU/mL) | 1x MIC (16 µg/mL) (log10 CFU/mL) | 2x MIC (32 µg/mL) (log10 CFU/mL) | 4x MIC (64 µg/mL) (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |
| 2 | 6.30 | 6.05 | 5.10 | 4.35 | 3.12 |
| 4 | 7.15 | 6.50 | 4.21 | 3.01 | <2.00 |
| 6 | 8.00 | 7.20 | 3.55 | <2.00 | <2.00 |
| 8 | 8.50 | 7.80 | 2.89 | <2.00 | <2.00 |
| 24 | 9.20 | 8.90 | 2.15 | <2.00 | <2.00 |
Note: <2.00 indicates the lower limit of detection.
Experimental Workflow
Caption: Workflow for the time-kill assay of this compound.
Signaling Pathway (Illustrative)
While a time-kill assay does not directly elucidate a signaling pathway, the results can be indicative of a mechanism of action. For instance, rapid killing might suggest cell membrane disruption. The following diagram illustrates a hypothetical signaling pathway for a bactericidal agent that inhibits cell wall synthesis, leading to cell lysis.
Caption: Hypothetical pathway of a bactericidal agent targeting cell wall synthesis.
References
- 1. emerypharma.com [emerypharma.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 4. scribd.com [scribd.com]
- 5. actascientific.com [actascientific.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 164 (Compound 2a) in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antibacterial Agent 164, also referred to as Compound 2a, for its use in studying bacterial resistance. This document includes its mechanism of action, protocols for key experiments, and quantitative data to facilitate its application in research and drug development.
Introduction
This compound (Compound 2a) is a potent antibacterial agent with demonstrated activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. It also exhibits antibiofilm formation properties.[1][2] Notably, Compound 2a has been identified as a peptide deformylase (PDF) inhibitor, a mechanism that confers bactericidal effects.[3] This makes it a valuable tool for investigating novel antibacterial strategies and understanding mechanisms of bacterial resistance to this class of inhibitors.
Mechanism of Action
Compound 2a functions by inhibiting peptide deformylase (PDF), an essential bacterial enzyme.[3] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme disrupts protein maturation, leading to the accumulation of non-functional proteins and ultimately, bacterial cell death.[3] This bactericidal action is a key characteristic of Compound 2a.[3]
Caption: Mechanism of action of this compound (Compound 2a).
Quantitative Data
The antibacterial activity of Agent 164 (Compound 2a) has been quantified against various bacterial species. The following tables summarize the available data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 2a)
| Bacterial Species | Strain | MIC (µg/mL) | MIC (mM) | Reference |
| Bacillus subtilis | - | 2-4 | - | [3] |
| Staphylococcus aureus | - | - | 0.09 | [1][2] |
| Escherichia coli | - | >24 | - | [3] |
Table 2: Enzyme Inhibition Constants for Compound 2a
| Enzyme | Source | KI* (nM) | Reference |
| Peptide Deformylase (PDF) | E. coli | 4.4 | [3] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound (Compound 2a) stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 105 CFU/mL in MHB.
-
Inoculate each well containing the diluted agent with the bacterial suspension.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antibacterial agent required to kill a bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Assay
This assay provides information on the rate of bactericidal activity.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline
-
MHA plates
Procedure:
-
Inoculate flasks containing MHB with the bacterial culture to a starting density of ~5 x 105 CFU/mL.
-
Add this compound to the flasks at the desired concentrations. Include a growth control without the agent.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline and plate onto MHA plates.
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Caption: Workflow for Time-Kill Assay.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial culture
-
This compound
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
Inoculate the wells with an overnight culture of the test bacterium diluted to approximately 1 x 106 CFU/mL.
-
Include a growth control (bacteria in TSB with glucose) and a negative control (TSB with glucose only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength between 570-595 nm to quantify biofilm formation.
Studying Bacterial Resistance
This compound can be utilized to study the development of bacterial resistance to PDF inhibitors.
Protocol for Resistance Development Studies:
-
Serial Passage: Expose a bacterial population to sub-MIC concentrations of this compound.
-
Culture and Re-expose: After incubation, transfer the culture to fresh medium containing a slightly higher concentration of the agent.
-
Repeat: Repeat this process for multiple passages.
-
Monitor MIC: Periodically determine the MIC of the passaged culture to monitor for any increase, which would indicate the development of resistance.
-
Genetic Analysis: Once a resistant phenotype is observed, perform genomic sequencing of the resistant strain to identify mutations, particularly in the gene encoding PDF (def) or other related pathways.
Caption: Logical workflow for studying resistance development.
Conclusion
This compound (Compound 2a) is a valuable research tool for studying bacterial resistance, particularly in the context of peptide deformylase inhibition. Its bactericidal activity and defined mechanism of action provide a solid foundation for investigating novel antibacterial strategies and understanding the evolution of resistance. The protocols outlined in these application notes provide a starting point for researchers to effectively utilize this compound in their studies.
References
Application Notes and Protocols for Efficacy Assessment of Antibacterial Agent 164
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of "Antibacterial agent 164," a novel investigational compound. The following protocols detail established methodologies for determining the in vitro potency and bactericidal activity of this agent. The successful development of new antibacterial agents is critical in the face of rising antimicrobial resistance.[1][2] A thorough and standardized evaluation of new chemical entities like "this compound" is the foundation for advancing them through the development pipeline.
The protocols provided herein cover fundamental assays for antibacterial efficacy testing, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity. Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is essential for regulatory submissions and scientific publications.[1]
Data Presentation
All quantitative data from the described experiments should be meticulously recorded and summarized in the following tables for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |
| Escherichia coli (ATCC 25922) | |
| Pseudomonas aeruginosa (ATCC 27853) | |
| Enterococcus faecalis (ATCC 29212) | |
| (Add other relevant strains) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | ||||
| E. coli (ATCC 25922) | ||||
| P. aeruginosa (ATCC 27853) | ||||
| E. faecalis (ATCC 29212) | ||||
| (Add other relevant strains) |
Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Table 4: Anti-Biofilm Efficacy of this compound
| Bacterial Strain | Biofilm Formation (Control - OD570) | % Biofilm Inhibition (at MIC) | % Biofilm Inhibition (at 2x MIC) | % Biofilm Inhibition (at 4x MIC) |
| P. aeruginosa (ATCC 27853) | ||||
| S. aureus (ATCC 29213) | ||||
| (Add other relevant strains) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This can be determined using broth microdilution or agar dilution methods.[1][4]
1.1. Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of "this compound" in a 96-well microtiter plate.[4]
-
Materials:
-
"this compound" stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Resazurin solution (optional, for viability indication)[5]
-
-
Protocol:
-
Dispense 50 µL of CAMHB into wells A1 through H11 of a 96-well plate.
-
Add 100 µL of the highest concentration of "this compound" to well A1.
-
Perform serial two-fold dilutions by transferring 50 µL from well A1 to B1, and so on, down to G1. Discard 50 µL from G1. Well H1 will serve as the growth control.
-
Repeat for other bacterial strains in subsequent columns.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of "this compound" that shows no visible turbidity. If using resazurin, a color change from blue to pink indicates bacterial growth.[5]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[3]
-
Protocol:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1.5 x 10^5 CFU/mL, the MBC well should have ≤ 15 colonies).
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[3]
-
Protocol:
-
Prepare flasks containing CAMHB with "this compound" at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without the agent.
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At time points 0, 2, 4, 6, 8, 12, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3]
-
Anti-Biofilm Assay
This assay evaluates the ability of "this compound" to inhibit the formation of bacterial biofilms.
-
Protocol:
-
Dispense 100 µL of Tryptic Soy Broth (TSB) supplemented with 1% glucose into the wells of a 96-well flat-bottomed plate.
-
Add 100 µL of varying concentrations of "this compound" to the wells.
-
Inoculate each well with 10 µL of a standardized bacterial suspension.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.
-
Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 200 µL of 33% acetic acid to each well.
-
Measure the optical density at 570 nm (OD570) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells without the agent.
-
Visualizations
Caption: Workflow for assessing the efficacy of this compound.
Caption: Potential mechanisms of action for antibacterial agents.
References
- 1. woah.org [woah.org]
- 2. A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 164" solution preparation for experiments
For Research Use Only
Introduction
Antibacterial agent 164, also identified as compound 2a, is a synthetic molecule demonstrating significant antibacterial and anti-biofilm properties. It has shown particular efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. This document provides detailed guidelines for the preparation of this compound solutions and protocols for key in vitro experiments to assess its antimicrobial and anti-biofilm activities.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂O₃ | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Solution Preparation
2.1. Stock Solution Preparation (10 mM in DMSO)
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of the agent to prepare the desired volume of a 10 mM stock solution.
-
Dissolve the powder in the appropriate volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.204 mg of the agent in 1 mL of DMSO.
-
Vortex the solution until the agent is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.[1]
2.2. Working Solution Preparation
Prepare fresh working solutions by diluting the stock solution in the appropriate sterile culture medium for your experiment. Ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that affects bacterial growth (typically ≤ 1%).
Experimental Protocols
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is described below.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture (S. aureus or B. subtilis) grown to mid-log phase
-
Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile DMSO (for vehicle control)
-
Microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in sterile MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted agent, resulting in a final volume of 200 µL per well.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of MHB + 100 µL of bacterial suspension.
-
Sterility Control: 200 µL of uninoculated MHB.
-
Vehicle Control: 100 µL of MHB containing the highest concentration of DMSO used in the assay + 100 µL of bacterial suspension.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the agent that shows no visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
3.2. Anti-Biofilm Formation Assay
This assay determines the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture (B. subtilis or S. aureus) grown to mid-log phase
-
Sterile Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Protocol:
-
Prepare serial two-fold dilutions of this compound in sterile TSB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare and dilute the bacterial inoculum as described in the MIC assay protocol to a final concentration of approximately 1 x 10⁶ CFU/mL in TSB.
-
Add 100 µL of the diluted bacterial suspension to each well, for a final volume of 200 µL.
-
Include growth and vehicle controls as in the MIC assay.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells from each well by aspiration.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the agent compared to the growth control indicates the inhibition of biofilm formation.
Mechanism of Action and Signaling Pathways
Molecular docking studies have suggested that this compound may exert its effect by targeting two key proteins in S. aureus: the staphylococcal accessory regulator A (SarA) and the diapophytoene desaturase (CrtM).
4.1. Proposed Mechanism of Action
-
Inhibition of SarA: SarA is a global transcriptional regulator in S. aureus that controls the expression of numerous virulence factors, including those involved in biofilm formation and immune evasion. By binding to SarA, this compound may disrupt its DNA-binding activity, leading to the downregulation of virulence gene expression and a subsequent reduction in pathogenicity and biofilm formation.
-
Inhibition of CrtM: CrtM is an enzyme involved in the synthesis of staphyloxanthin, a carotenoid pigment that gives S. aureus its characteristic golden color. Staphyloxanthin acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) produced by the host immune system. Inhibition of CrtM would render the bacteria more susceptible to oxidative stress, thereby compromising their survival within the host.
4.2. Visualized Signaling Pathways and Workflows
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | S. aureus | 0.09 mM | [1][2] |
| Minimum Inhibitory Concentration (MIC) | B. subtilis | 0.09 mM | [1][2] |
| Anti-Biofilm Activity | B. subtilis | Strong Inhibition | [1][2] |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Antibacterial Agent 164" MIC Assay Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays for "Antibacterial agent 164." The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variability in MIC assays?
A1: Inconsistent inoculum size is one of the most significant contributors to MIC variability.[1][2][3][4][5][6][7] Even minor deviations from the standardized inoculum concentration can lead to substantial shifts in MIC values. It is crucial to precisely standardize the bacterial suspension before adding it to the assay plate.
Q2: How does the choice of culture medium affect my MIC results?
A2: The composition of the culture medium can significantly influence the MIC of "this compound".[8][9][10][11][12] Factors such as pH, cation concentration (e.g., Mg2+ and Ca2+), and the presence of interfering substances can alter the activity of the antibacterial agent or affect bacterial growth.[10] For consistent results, it is recommended to use a standardized medium such as cation-adjusted Mueller-Hinton Broth (CAMHB).[13]
Q3: I am observing "trailing" or faint growth at concentrations above the apparent MIC. How should I interpret these results?
A3: Trailing endpoints, characterized by reduced but persistent growth across a range of concentrations, can complicate MIC determination.[14][15][16][17][18] This phenomenon can be influenced by the testing medium's pH and the incubation time.[18] For some antifungal agents, reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) is recommended to minimize the impact of trailing.[14][15][16][17] A standardized approach to interpreting the endpoint, such as the lowest concentration with no visible growth, should be consistently applied.
Q4: Why is it important to use quality control (QC) strains?
A4: Quality control strains are microorganisms with known, predictable MIC values for specific antimicrobial agents.[19][20][21][22] Including QC strains in your experiment allows you to verify the accuracy and reproducibility of your assay.[19][20] If the MIC value for a QC strain falls outside the acceptable range, it indicates a potential issue with the experimental setup that needs to be addressed before interpreting the results for your test organism.[19]
Troubleshooting Guide
Issue 1: Inconsistent MIC values between replicate experiments.
This is a common problem that can often be traced back to subtle variations in the experimental protocol. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inoculum Size Variation | - Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) before dilution.[3] - Prepare a fresh inoculum for each experiment. - Verify the final inoculum concentration in the wells by performing a colony count. | Consistent inoculum density will lead to more reproducible MIC values. A 2-fold increase in inoculum can result in a 1.6 log2-fold increase in MIC for some antibiotics.[3] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution and transfer. - Ensure proper mixing of solutions at each step. | Accurate and consistent liquid handling will minimize variability in drug concentrations and inoculum distribution. |
| Incubation Conditions | - Use a calibrated incubator and monitor the temperature throughout the incubation period. - Ensure consistent incubation times between experiments. Prolonged incubation can lead to higher MICs.[1][23] | Stable and consistent incubation conditions will ensure uniform bacterial growth and drug activity. |
Issue 2: Unexpectedly high or low MIC values compared to literature.
If your observed MIC values for "this compound" are consistently different from expected values, consider the following factors.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Medium Composition | - Use the recommended standard medium (e.g., CAMHB). - Check the pH of the medium before use. - Be aware that some media components can interact with the antibacterial agent.[8][9][10] | Using a standardized and appropriate medium will provide a consistent environment for bacterial growth and drug activity, leading to more comparable MIC values. |
| Agent Potency/Stability | - Prepare fresh stock solutions of "this compound" for each experiment. - Store stock solutions at the recommended temperature and protect from light if necessary. - Verify the concentration of the stock solution. | Ensuring the integrity and correct concentration of the antibacterial agent is critical for accurate MIC determination. |
| Quality Control (QC) Strain | - Always include a reference QC strain with a known MIC for "this compound".[19][20][21][22] - If the QC strain MIC is out of range, investigate all experimental parameters before proceeding. | A QC strain within the acceptable range validates the experimental setup and suggests that the observed MIC for the test organism is likely accurate under the tested conditions. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol provides a detailed methodology for determining the MIC of "this compound" using the broth microdilution method.
-
Preparation of "this compound" Stock Solution:
-
Accurately weigh the required amount of "this compound" powder.
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at the recommended temperature.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the appropriate test medium (e.g., CAMHB) to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL).
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of "this compound" (prepared by diluting the stock solution in broth) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to all wells except the sterility control wells.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth.
-
Visualizations
References
- 1. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Effects of incubation temperature, inoculum size, and time of reading on broth microdilution susceptibility test results for amphotericin B fgainst Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microscopic Analysis of Bacterial Inoculum Effect Using Micropatterned Biochip [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of medium composition on bacterial susceptibility testing to gentamicin and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What’s the Matter with MICs: Bacterial Nutrition, Limiting Resources, and Antibiotic Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. scite.ai [scite.ai]
- 15. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 21. bsac.org.uk [bsac.org.uk]
- 22. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. litfl.com [litfl.com]
Technical Support Center: Enhancing the Antibiofilm Effect of Antibacterial Agent 164 (RWJ-49815)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antibiofilm efficacy of "Antibacterial agent 164," also identified as RWJ-49815.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is also known as RWJ-49815, which belongs to a class of hydrophobic tyramines[1][2]. It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis[1][3]. Its primary mechanism of action is the inhibition of two-component signal transduction systems[1][2]. Specifically, it has been shown to inhibit the autophosphorylation of the histidine kinase KinA in the KinA::Spo0F two-component system in B. subtilis[1][2]. This inhibition prevents the phosphorylation of the master regulator Spo0A, which is crucial for both sporulation and biofilm formation in B. subtilis[4][5][6].
Q2: Why is my experiment with this compound not showing a significant antibiofilm effect?
A2: Several factors could contribute to a reduced antibiofilm effect. Please consider the following troubleshooting steps:
-
Bacterial Strain Variability: The efficacy of this compound can vary between different bacterial strains. Its primary known target is the KinA-Spo0A pathway, which is well-characterized in B. subtilis. While it is effective against S. aureus, the specific two-component system it inhibits in this species is not as clearly defined. Biofilm formation mechanisms can differ significantly even between strains of the same species.
-
Experimental Conditions: Biofilm formation is highly sensitive to environmental conditions such as the type of growth medium, temperature, pH, and aeration. Ensure that your experimental conditions are optimized for robust biofilm formation of your specific bacterial strain.
-
Agent Concentration: The minimum inhibitory concentration (MIC) for planktonic bacteria may not be sufficient to inhibit biofilm formation or eradicate established biofilms. Higher concentrations are often required. It is recommended to determine the Minimum Biofilm Eradication Concentration (MBEC).
-
Biofilm Maturity: The age of the biofilm can significantly impact its susceptibility to antibacterial agents. Early-stage biofilms are generally more susceptible than mature biofilms with a well-developed extracellular matrix.
Q3: How can I enhance the antibiofilm activity of this compound?
A3: Several strategies can be employed to enhance the antibiofilm effect of this compound:
-
Synergistic Combinations: Combining this compound with other antimicrobial compounds can lead to synergistic effects. Potential partners include:
-
Conventional Antibiotics: Antibiotics with different mechanisms of action, such as those targeting cell wall synthesis (e.g., vancomycin) or protein synthesis (e.g., rifampicin), could act synergistically with an agent that disrupts signaling pathways.
-
Antimicrobial Peptides (AMPs): AMPs can disrupt the bacterial cell membrane, which may facilitate the entry of this compound and enhance its activity[7][8][9].
-
Quorum Sensing Inhibitors (QSIs): For bacteria like S. aureus, where quorum sensing (e.g., the agr system) plays a key role in biofilm regulation, combining this compound with a QSI could provide a multi-pronged attack on biofilm formation[10][11][12].
-
-
Advanced Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and targeted delivery to the biofilm, potentially increasing its local concentration and efficacy.
-
Targeting Biofilm Matrix Components: Combining this compound with enzymes that degrade the extracellular polymeric substance (EPS) matrix, such as DNases or proteases, can expose the embedded bacteria to the agent.
Troubleshooting Guides
Problem 1: Inconsistent results in biofilm quantification assays (Crystal Violet Assay).
-
Possible Cause: Inadequate washing steps leading to residual planktonic cells or stain.
-
Solution: Ensure gentle but thorough washing of the wells. When using a multi-well plate, immerse the plate in a beaker of water to wash instead of pipetting directly into the wells, which can dislodge the biofilm. After staining, wash multiple times until the washing solution runs clear.
-
Possible Cause: Uneven biofilm formation across the plate.
-
Solution: Use a round-bottom 96-well plate for initial biofilm formation to promote more uniform biofilm growth at the bottom of the well[13]. Ensure a standardized and homogenous bacterial inoculum in each well. Avoid using the outer wells of the plate, as they are more prone to evaporation, and fill them with sterile media or water[14].
-
Possible Cause: Staining of cellular components instead of the biofilm matrix.
-
Solution: Crystal violet stains both cells and the matrix. To specifically quantify the matrix, consider using matrix-specific stains like Congo red for certain components.
Problem 2: Difficulty in determining synergistic effects in a checkerboard assay.
-
Possible Cause: Incorrect concentration ranges for the tested agents.
-
Solution: The concentration range for each agent in the checkerboard assay should span from well below to well above its individual Minimum Inhibitory Concentration (MIC) or Minimum Biofilm Inhibitory Concentration (MBIC). A common range is from 1/8 x MIC to 4x or 8x MIC[15].
-
Possible Cause: Misinterpretation of the Fractional Inhibitory Concentration Index (FICI).
-
Solution: The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy, a FICI between 0.5 and 4.0 suggests no interaction or an additive effect, and a FICI of > 4.0 indicates antagonism[16]. Ensure you are using the MIC from the same experiment for accurate calculation.
Quantitative Data Summary
The following tables summarize the known antibacterial activity of this compound (RWJ-49815) and provide a template for organizing data from synergistic experiments.
Table 1: Antibacterial Activity of this compound (RWJ-49815)
| Bacterial Species | Planktonic MIC | Reference |
| Staphylococcus aureus | 0.09 mM | [3] |
| Bacillus subtilis | 0.09 mM | [3] |
| Gram-positive bacteria (various) | 1-2 µg/mL (~0.0022-0.0044 mM) | [1] |
Table 2: Template for Synergistic Antibiofilm Activity Data
| Bacterial Strain | Agent 1 (this compound) MBIC (alone) | Agent 2 (e.g., Rifampicin) MBIC (alone) | Agent 1 MBIC (in combination) | Agent 2 MBIC (in combination) | FICI | Interpretation |
| S. aureus [Strain ID] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
| B. subtilis [Strain ID] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
This protocol is for the quantification of biofilm formation in a 96-well plate.
-
Inoculum Preparation: Grow a bacterial culture overnight in an appropriate broth medium (e.g., TSB for S. aureus). Dilute the overnight culture 1:100 in fresh medium[13].
-
Biofilm Formation: Add 200 µL of the diluted culture to each well of a flat-bottom 96-well microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions[13][14].
-
Washing: Gently decant the medium and wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove planktonic cells[14].
-
Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for 1 hour[14].
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature[17].
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking[14][18].
-
Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570-595 nm using a plate reader[14][17].
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is to determine the synergistic antibiofilm effect of two compounds.
-
Determine MBIC: First, determine the Minimum Biofilm Inhibitory Concentration (the lowest concentration that inhibits visible biofilm formation) for each agent individually using a method similar to the crystal violet assay.
-
Plate Setup: In a 96-well plate, prepare a two-dimensional array of concentrations. Serially dilute Agent A (e.g., this compound) horizontally and Agent B (e.g., a synergistic partner) vertically. The concentration range should typically span from 4x to 1/8x the MBIC of each agent[15].
-
Inoculation: Add the standardized bacterial inoculum to each well as described in the biofilm assay protocol.
-
Incubation: Incubate the plate under conditions that promote biofilm formation.
-
Quantification: After incubation, quantify the biofilm in each well using the crystal violet assay.
-
FICI Calculation: The MBIC of the combination is the lowest concentration of each drug that inhibits biofilm formation. Calculate the Fractional Inhibitory Concentration Index (FICI) as described in the troubleshooting section to determine synergy.
Visualizations
Caption: Inhibition of the Spo0A pathway in B. subtilis by this compound.
Caption: The agr quorum sensing pathway in S. aureus, a potential target for synergistic agents.
Caption: Experimental workflow for assessing antibiofilm synergy.
References
- 1. Antibacterial agents that inhibit two-component signal transduction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The sporulation transcription factor Spo0A is required for biofilm development in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sporulation transcription factor Spo0A is required for biofilm development in Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 6. Spo0A links de novo fatty acid synthesis to sporulation and biofilm development in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect and antibiofilm activity of an antimicrobial peptide with traditional antibiotics against multi-drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics against representative resistant strains of both Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antibiofilm Activity between Synthetic Peptides and Ciprofloxacin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accessory gene regulator quorum sensing system in Staphylococcus aureus [smj.journals.ekb.eg]
- 11. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Crystal violet assay [bio-protocol.org]
- 15. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. Protocols · Benchling [benchling.com]
"Antibacterial agent 164" experimental controls and standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental controls and standards for Antibacterial Agent 164.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 2a) is an investigational compound with demonstrated antibacterial and antibiofilm properties. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 0.09 mM.[1][2] Additionally, it exhibits potent activity against biofilm formation by B. subtilis.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the appropriate positive and negative controls for experiments with this compound?
A3: Appropriate controls are crucial for validating experimental results.[4]
-
Positive Controls: A well-characterized antibiotic with known efficacy against the test organism (e.g., vancomycin for MRSA, penicillin for susceptible S. aureus) should be used to confirm that the assay is working correctly.[4]
-
Negative Controls: The vehicle (solvent) used to dissolve this compound (e.g., DMSO) should be tested at the same final concentration used in the experiment to ensure it does not have any antibacterial or antibiofilm activity on its own.[4] A culture-only control (no agent or vehicle) is also essential to ensure proper bacterial growth.
Q4: What are the regulatory standards to consider when developing a new antibacterial agent like Agent 164?
A4: The development of new antibacterial agents is guided by regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA).[5] These guidelines outline the required clinical development programs and data requirements for new antimicrobial medicines.[5] The World Health Organization (WHO) also provides a list of priority pathogens to guide research and development efforts in combating antimicrobial resistance.[6]
Troubleshooting Guides
Q1: I am observing no zone of inhibition in my disk diffusion assay with this compound. What could be the issue?
A1: This could be due to several factors. First, verify the viability of your bacterial culture and the correct preparation of the agar plates. Ensure that the concentration of this compound applied to the disk is appropriate. If the issue persists, consider the possibility that the agent may not be suitable for disk diffusion assays due to poor diffusion in agar. It is recommended to use a broth microdilution method to determine the MIC.
Q2: The MIC values for this compound are inconsistent across experiments. How can I improve reproducibility?
A2: Inconsistent MIC values can stem from variability in inoculum preparation, inaccuracies in serial dilutions, or variations in incubation conditions.
-
Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.[7]
-
Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully.
-
Consistent Incubation: Maintain consistent incubation times, temperatures, and atmospheric conditions.
-
Quality Control: Include a reference strain with a known MIC for a control antibiotic to validate the accuracy of your assay.[8]
Q3: My negative control (vehicle) is showing antibacterial activity. What should I do?
A3: If the vehicle control inhibits bacterial growth, the results for this compound are not valid. It is crucial to determine the highest concentration of the solvent that does not affect bacterial growth and ensure the final concentration in your experiment is below this level. If necessary, explore alternative, less toxic solvents.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[9][10]
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 4-5 colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Create a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the agent in the wells of a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted agent and controls.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]
-
Quantitative Data Summary
Table 1: MIC of this compound against various bacterial strains.
| Bacterial Strain | MIC (mM) |
| Staphylococcus aureus (ATCC 29213) | 0.09 |
| Bacillus subtilis (ATCC 6633) | 0.09 |
| Escherichia coli (ATCC 25922) | >1 |
| Pseudomonas aeruginosa (ATCC 27853) | >1 |
Table 2: Anti-biofilm activity of this compound.
| Bacterial Strain | Biofilm Formation Inhibition (IC50, mM) |
| Bacillus subtilis (ATCC 6633) | 0.05 |
| Staphylococcus aureus (ATCC 29213) | 0.1 |
Visualizations
References
- 1. anti-biofilm agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. theory.labster.com [theory.labster.com]
- 5. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 6. WHO releases report on state of development of antibacterials [who.int]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
overcoming poor solubility of "pyrrolo[2,3-d]pyrimidine derivatives"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor aqueous solubility of pyrrolo[2,3-d]pyrimidine derivatives. These resources are intended for researchers, scientists, and professionals in drug development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are pyrrolo[2,3-d]pyrimidine derivatives and why are they important?
A1: The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a heterocyclic system that is structurally similar to the natural purines found in DNA and RNA.[1][2] This structural mimicry allows these compounds to interact with biological targets that recognize purines, such as protein kinases.[1][3] Consequently, they are a significant class of compounds in drug discovery, particularly for developing inhibitors of various kinases crucial in cellular processes, leading to their investigation as targeted therapeutics for cancer and inflammatory diseases.[3] For example, Tofacitinib and Baricitinib are FDA-approved drugs based on this scaffold.[4]
Q2: Why do many pyrrolo[2,3-d]pyrimidine derivatives exhibit poor water solubility?
A2: The poor aqueous solubility of many pyrrolo[2,3-d]pyrimidine derivatives often stems from their molecular structure. These compounds can be rigid, planar, and possess hydrophobic substituents that facilitate π-stacking interactions, leading to a stable crystalline lattice that is difficult to disrupt with water molecules.[5] Up to 40% of commercially available drugs and nearly 90% of drug candidates are poorly water-soluble, which can limit bioavailability and therapeutic efficacy.[6][7][8]
Q3: What are the primary strategies to overcome the poor solubility of these compounds?
A3: Strategies to enhance solubility can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersion in carrier systems (solid dispersions, eutectic mixtures).[9][10]
-
Chemical Modifications: These approaches involve altering the molecule itself. Common methods include salt formation for ionizable compounds, co-crystallization, and derivatization or developing prodrugs.[9][11]
-
Formulation-Based Approaches: These strategies involve the use of excipients to improve solubility. This includes the use of co-solvents, surfactants (micellar solubilization), and complexing agents like cyclodextrins.[6][12]
Section 2: Troubleshooting Guide
This guide addresses common experimental issues encountered due to the poor solubility of pyrrolo[2,3-d]pyrimidine derivatives.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates when diluting a DMSO stock solution into an aqueous buffer for an in vitro assay. | The compound's aqueous solubility limit is exceeded upon dilution. DMSO is a strong organic solvent, but its solubilizing effect diminishes significantly in a high-water environment. | 1. Reduce Final DMSO Concentration: Lower the final DMSO percentage in the assay, but be aware this may lower the achievable drug concentration. 2. Use a Co-solvent System: Prepare the final dilution in a buffer containing a less toxic, water-miscible co-solvent like ethanol or propylene glycol.[9] 3. Formulate with Cyclodextrins: Pre-complex the compound with a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) to form a more soluble inclusion complex before adding to the buffer.[13] 4. Prepare a Solid Dispersion: Use a solid dispersion of the drug in a hydrophilic polymer. This can enhance wettability and dissolution rate upon contact with the aqueous medium.[10] |
| Inconsistent results in cell-based assays across different experiments. | Poor solubility leads to the formation of micro-precipitates or aggregates, resulting in variable effective concentrations of the compound. | 1. Visually Inspect Solutions: Before adding to cells, visually inspect the final drug solution (against a dark background) for any signs of precipitation. Centrifuge if necessary. 2. Measure Kinetic Solubility: Perform a kinetic solubility assay in the specific assay buffer to understand the concentration at which the compound begins to precipitate over the experiment's duration. 3. Adopt a Formulation Strategy: Consistently use a solubilization technique shown to be effective, such as cyclodextrin complexation or a solid dispersion, to ensure reproducible concentrations.[13][14] |
| Low and variable oral bioavailability observed in in vivo animal studies. | The dissolution rate of the compound in the gastrointestinal tract is the rate-limiting step for absorption. This is a common issue for BCS Class II and IV drugs (low solubility).[10] | 1. Particle Size Reduction: Micronize the compound to increase its surface area, which can improve the dissolution rate.[9] 2. Salt Formation: If the compound has an ionizable center (acidic or basic), forming a salt can dramatically increase its dissolution rate.[15] 3. Develop an Amorphous Solid Dispersion: Formulating the drug in an amorphous state with a polymer carrier can prevent crystallization and maintain a supersaturated state in the GI tract, enhancing absorption.[10][16] 4. Co-crystal Formation: Develop a co-crystal with a pharmaceutically acceptable coformer to improve solubility and dissolution properties.[17] |
Section 3: Data Presentation
Quantitative data is crucial for selecting an appropriate solubilization strategy. The following tables summarize examples of solubility enhancement.
Table 1: Example of Solubility Improvement for a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor (SHR0302) via Multicomponent Crystal Formation. [17]
| Compound Form | Solubility in Water (mg/mL) | Solubility in 0.1 M HCl (mg/mL) | Fold Increase in Water (vs. SHR0302) |
| SHR0302 (API alone) | 0.001 | 0.003 | 1.0 |
| SHR0302-SAL (Salicylic Acid Co-crystal) | 0.008 | 0.141 | 8.0 |
| SHR0302-SAC (Saccharin Salt) | 0.015 | 0.019 | 15.0 |
Table 2: General Comparison of Common Solubilization Techniques.
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Micronization | 2 - 10 | Simple, established technology.[9] | Does not increase equilibrium solubility, only dissolution rate.[9] May not be effective for highly insoluble drugs. |
| Co-solvents | 10 - 100 | Simple to prepare, effective for nonpolar drugs.[9] | Potential for in-vivo precipitation upon dilution. Toxicity concerns with some solvents.[6] |
| Cyclodextrin Complexation | 10 - 10,000+[13] | High solubilizing capacity, low toxicity for modified cyclodextrins.[13] | Limited by the size of the drug molecule and cavity. Can be expensive. |
| Solid Dispersion (Amorphous) | 10 - 500+ | Significantly improves both dissolution rate and apparent solubility.[10][18] | Amorphous form can be physically unstable and may recrystallize over time.[19] |
| Salt Formation | 10 - 1,000+ | Often highly effective, well-understood regulatory path.[15] | Only applicable to ionizable drugs. Risk of converting back to the less soluble free form. |
Section 4: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20]
-
Preparation: Prepare the desired buffer or solvent (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Addition of Compound: Add an excess amount of the solid pyrrolo[2,3-d]pyrimidine derivative to a clear glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).[20] Agitate the suspension for a sufficient time to reach equilibrium, usually 24 to 48 hours.[20]
-
Phase Separation: After equilibration, allow the suspension to sit undisturbed for a short period. Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 rpm for 10-20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[20]
-
Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the sample with a suitable solvent (in which the compound is highly soluble, e.g., DMSO or acetonitrile) to a concentration within the quantifiable range of the analytical method.
-
Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[21]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate.[22]
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This method disperses the drug molecularly within a hydrophilic polymer carrier to enhance solubility.[23]
-
Component Selection: Choose a suitable water-soluble polymer carrier (e.g., PVP K30, HPMC, Eudragit® EPO) and a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone, dichloromethane).[16][23]
-
Dissolution: Dissolve a precisely weighed amount of the pyrrolo[2,3-d]pyrimidine derivative and the polymer carrier in the selected solvent. Common drug-to-polymer weight ratios to screen are 1:1, 1:2, and 1:3.[16]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-60 °C) to form a thin, clear film on the flask wall.
-
Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently pulverize the material using a mortar and pestle to obtain a fine powder.
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture, which can induce recrystallization.
-
Characterization (Recommended): Confirm the amorphous nature of the drug within the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[16]
Section 5: Visualized Workflows and Pathways
The following diagrams illustrate key workflows and concepts relevant to overcoming the solubility challenges of pyrrolo[2,3-d]pyrimidine derivatives.
A logical workflow for selecting a solubility enhancement strategy.
Simplified JAK-STAT signaling pathway inhibited by pyrrolo[2,3-d]pyrimidines.
Experimental workflow for the Shake-Flask Solubility Measurement method.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. ijpbr.in [ijpbr.in]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. rjptonline.org [rjptonline.org]
- 17. mdpi.com [mdpi.com]
- 18. japer.in [japer.in]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. lifechemicals.com [lifechemicals.com]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Modifying Antibacterial Agent 164 for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of Antibacterial Agent 164. Our goal is to facilitate the development of more potent derivatives with improved therapeutic potential.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected activity of this compound against our bacterial strains. What could be the issue?
A1: Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your stock of this compound. Degradation can occur with improper storage or handling. We recommend running a quality control check using a reference strain with a known Minimum Inhibitory Concentration (MIC).
-
Target Strain Variability: Bacterial strains, even within the same species, can exhibit different susceptibilities. Ensure your test strain has not acquired resistance. It is advisable to sequence the target genes (e.g., gyrA and parC) to check for mutations.
-
Experimental Conditions: Inconsistencies in media composition, inoculum density, or incubation conditions can significantly impact results. Refer to our standardized protocols for guidance.
-
Off-Target Binding: The presence of high concentrations of proteins or other macromolecules in complex media can lead to non-specific binding of the agent, reducing its effective concentration. Consider using a minimal medium for initial screenings.
Q2: How can we broaden the antibacterial spectrum of this compound?
A2: To broaden the spectrum, particularly against Gram-negative bacteria, modifications should focus on enhancing penetration through the outer membrane and reducing efflux.
-
Increase Hydrophilicity: Introducing polar functional groups (e.g., amines, hydroxyls) can improve passage through porin channels in the Gram-negative outer membrane.
-
Efflux Pump Evasion: Structural modifications can be designed to reduce recognition by efflux pumps. This often involves altering the overall charge distribution and steric profile of the molecule. Consider creating a library of derivatives with varied side chains to screen for reduced efflux.
Q3: Our modified derivatives are showing increased potency, but also higher cytotoxicity. How can we mitigate this?
A3: Balancing efficacy and toxicity is a common challenge. A systematic approach to structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies is crucial.
-
Targeted Modifications: Focus on modifications at positions not critical for antibacterial activity but that may contribute to host cell interactions. For instance, altering lipophilicity can sometimes reduce off-target effects.
-
Counter-Screening: Implement a cytotoxicity assay early in your screening cascade. This allows for the deselection of toxic compounds before investing significant resources.
-
Prodrug Strategy: Consider designing a prodrug that is activated specifically within the bacterial cell, thereby minimizing exposure of host cells to the active, and potentially toxic, form of the compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and its derivatives
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a 2-fold serial dilution of the antibacterial agents in CAMHB in the 96-well plate.
-
Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, add resazurin to each well and incubate for another 2-4 hours.
-
The MIC is the lowest concentration at which no color change (from blue to pink) is observed.
Protocol 2: Biofilm Disruption Assay
This assay measures the ability of an antibacterial agent to disrupt pre-formed biofilms.
Materials:
-
96-well microtiter plates with pre-formed biofilms
-
Phosphate-buffered saline (PBS)
-
Antibacterial agents
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Gently wash the pre-formed biofilms with PBS to remove planktonic cells.
-
Add different concentrations of the antibacterial agents to the wells.
-
Incubate for 24 hours at 37°C.
-
Wash the wells with PBS and stain with Crystal Violet for 15 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound dye with 95% ethanol and measure the absorbance at 570 nm. A decrease in absorbance indicates biofilm disruption.
Data Presentation
Table 1: Comparative Efficacy of this compound and its Derivatives
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | Biofilm Disruption (MBEC, µg/mL) | Cytotoxicity (CC50 on HeLa cells, µg/mL) |
| Agent 164 | 8 | 64 | 32 | >128 |
| Derivative A | 4 | 32 | 16 | >128 |
| Derivative B | 8 | 16 | 32 | 64 |
| Derivative C | 2 | 8 | 8 | 100 |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; CC50: 50% Cytotoxic Concentration.
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Troubleshooting workflow for common experimental issues.
Caption: Rational modification strategy for this compound.
addressing "Antibacterial agent 164" degradation in media
Technical Support Center: Antibacterial Agent 164
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of Agent 164 in experimental media.
Frequently Asked Questions (FAQs)
Q1: My culture medium containing Agent 164 changed color overnight. Is this expected?
A1: A color change (e.g., to a yellowish or brownish hue) is a common indicator of Agent 164 degradation. This is often due to photolysis or oxidation, leading to the formation of chromophoric degradation products. To mitigate this, prepare solutions fresh, store them protected from light, and consider using media with antioxidants if compatible with your experimental design.
Q2: I'm observing a gradual loss of antibacterial activity in my long-term ( >24 hours) cell culture experiment. What is the likely cause?
A2: Agent 164 is susceptible to hydrolytic degradation, a process that can be influenced by the pH and temperature of the culture medium.[1] Over time, the concentration of the active agent can decrease below its effective level. For long-term experiments, consider replenishing the medium with freshly prepared Agent 164 at regular intervals (e.g., every 24 hours) to maintain a therapeutic concentration. The stability of antimicrobials in test media can vary significantly, with some showing degradation of over 60% in 24 hours.[2]
Q3: What are the optimal storage conditions for a stock solution of Agent 164?
A3: Stock solutions of Agent 164 should be prepared in a suitable solvent (e.g., DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light. Under these conditions, stock solutions are stable for up to 6 months. Once thawed, an aliquot should be used immediately and any remainder discarded.
Q4: Can I pre-mix Agent 164 into my media and store it in the refrigerator?
A4: This is not recommended. The aqueous environment of culture media, especially at physiological pH and refrigerated temperatures (2-8°C), can still permit gradual hydrolysis of Agent 164.[1] For best results and experimental consistency, always add Agent 164 to the culture medium immediately before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Agent 164.
Problem 1: High Variability in Experimental Results
-
Symptom: Inconsistent MIC values or variable zones of inhibition between experimental replicates.
-
Potential Cause: Inconsistent preparation or degradation of Agent 164 working solutions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Problem 2: Complete Loss of Antibacterial Activity
-
Symptom: Agent 164 fails to inhibit bacterial growth even at high concentrations.
-
Potential Causes & Solutions:
-
Extreme pH: The pH of your medium may be outside the stable range for Agent 164 (pH 6.5-7.5). Verify the pH of your media after all supplements have been added.
-
Oxidative Degradation: Some media components, or metabolic byproducts from dense cultures, can create an oxidative environment. Ensure media is not expired and was stored correctly.
-
Improper Storage: The stock solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). Discard the current stock and use a new, validated aliquot. Forced degradation studies are used to identify such issues during drug development.[3][4][5]
-
Stability Data for this compound
The stability of Agent 164 is highly dependent on environmental conditions. The following tables summarize data from forced degradation studies, where the goal is to achieve 5-20% degradation to understand the compound's intrinsic stability.[3][4]
Table 1: Effect of pH on Agent 164 Stability in Aqueous Buffer (24h at 37°C)
| pH | % Agent 164 Remaining | Appearance |
| 5.0 | 78% | Slight yellowing |
| 6.5 | 95% | Clear |
| 7.4 | 94% | Clear |
| 8.5 | 82% | Slight yellowing |
Table 2: Effect of Temperature and Light on Agent 164 Stability (in RPMI Media, pH 7.4, 12h)
| Condition | % Agent 164 Remaining |
| 37°C, Protected from Light | 96% |
| 37°C, Ambient Light | 85% |
| 50°C, Protected from Light (Heat Stress) | 75% |
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC
This protocol is designed to assess the intrinsic stability of Agent 164 under various stress conditions, which is crucial for identifying potential degradation pathways.[6]
Objective: To quantify the degradation of Agent 164 under hydrolytic (acidic, basic), oxidative, and photolytic stress.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution)
-
Milli-Q Water
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Agent 164 in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours.[3] Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 1 hour.
-
Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant) for 24 hours. Keep a control sample wrapped in foil.
-
Analysis:
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Inject 20 µL into the HPLC system.
-
Monitor the chromatogram at the λmax of Agent 164.
-
Calculate the percentage of Agent 164 remaining by comparing the peak area of the stressed sample to that of an unstressed control.
-
Caption: Experimental workflow for forced degradation studies.
Hypothetical Degradation Pathway
Understanding how Agent 164 degrades can help in troubleshooting and developing mitigation strategies. The primary pathways are hydrolysis and oxidation.[1][8]
Caption: Major degradation pathways for Agent 164.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
refining "Antibacterial agent 164" dosage for in vitro studies
This guide provides researchers, scientists, and drug development professionals with essential information for refining the dosage of "Antibacterial Agent 164" for in vitro studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an initial Minimum Inhibitory Concentration (MIC) assay?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution series, typically from 256 µg/mL down to 0.25 µg/mL. This wide range helps in identifying an approximate MIC value, which can then be narrowed down in subsequent, more focused experiments.
Q2: How can I determine if the observed effect of this compound is bactericidal or bacteriostatic?
A2: To differentiate between bactericidal and bacteriostatic activity, you can perform a Minimum Bactericidal Concentration (MBC) assay after determining the MIC. After the MIC assay incubation, aliquots from the wells showing no visible growth are plated on antibiotic-free agar. If there is no colony growth on these plates, the agent is considered bactericidal at that concentration. If colonies do grow, the agent is bacteriostatic.
Q3: What are the critical quality control (QC) steps when performing an MIC assay for this compound?
A3: Key QC steps include:
-
Sterility Controls: Include wells with only broth to ensure it is not contaminated.
-
Growth Controls: Include wells with bacteria and broth (without the agent) to ensure the bacteria are viable and growing properly.
-
Reference Strains: Use standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC values for a reference antibiotic to validate the experimental setup.
-
Agent Purity: Ensure the stock solution of this compound is properly dissolved and free of precipitates.
Q4: How should I assess the cytotoxicity of this compound on mammalian cell lines?
A4: Cytotoxicity should be evaluated using standard assays such as the MTT, XTT, or LDH release assays on relevant mammalian cell lines (e.g., HeLa, HEK293, or specific cell types related to the intended therapeutic area). This helps to determine the therapeutic index by comparing the concentration effective against bacteria to the concentration toxic to host cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in any wells, including the growth control. | 1. Bacterial inoculum was not viable or at the wrong concentration.2. Incubation conditions (temperature, atmosphere) were incorrect.3. Contamination of the growth medium with an inhibitory substance. | 1. Prepare a fresh inoculum and verify its concentration (e.g., by measuring OD600).2. Double-check and calibrate incubator settings.3. Use a fresh, pre-tested batch of growth medium. |
| Inconsistent MIC results across replicate experiments. | 1. Pipetting errors leading to inaccurate concentrations.2. Variability in the bacterial inoculum density.3. Instability of this compound in the assay medium. | 1. Calibrate pipettes and use proper pipetting techniques. Perform serial dilutions carefully.2. Standardize the inoculum preparation procedure to ensure consistent cell density.3. Assess the stability of the agent over the incubation period at the experimental temperature. |
| High background in cytotoxicity assay (e.g., MTT). | 1. Contamination of the cell culture.2. Precipitation of this compound at high concentrations, interfering with the colorimetric reading.3. The agent itself reacts with the assay reagent. | 1. Perform a sterility check on the cell culture.2. Visually inspect the wells for precipitation. If present, consider using a different solvent or lowering the highest concentration.3. Run a control with the agent and the assay reagent in cell-free medium to check for direct reactivity. |
Quantitative Data Summary
Table 1: Example In Vitro Activity Profile for this compound
| Parameter | Test Organism/Cell Line | Result (µg/mL) |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (ATCC 29213) | 8 |
| Escherichia coli (ATCC 25922) | 16 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | |
| Minimum Bactericidal Concentration (MBC) | Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | >64 | |
| Cytotoxicity (CC50) | Human Embryonic Kidney (HEK293) | 128 |
| Human Liver Carcinoma (HepG2) | 96 |
Table 2: Example Selectivity Index for this compound
| Test Organism vs. Cell Line | Selectivity Index (SI = CC50 / MIC) |
| S. aureus vs. HEK293 | 16 |
| E. coli vs. HEK293 | 8 |
| P. aeruginosa vs. HEK293 | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in a 96-well microtiter plate using appropriate cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted agent. Include sterility and growth controls. Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., serial dilutions from 512 µg/mL). Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization and Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent). Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC50 value is the concentration of the agent that reduces cell viability by 50%.
Visualizations
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Caption: Key parameters influencing the selection of an optimal in vitro dosage.
Validation & Comparative
A Comparative Analysis of Antibacterial Agent 164 and Other Pyrrolo[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The pyrrolo[2,3-d]pyrimidine core, a purine analogue, has emerged as a promising framework for the design of potent antibacterial agents. This guide provides a detailed comparison of "Antibacterial agent 164" against other notable pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data to inform further research and development in this critical area.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of "this compound" and other selected pyrrolo[2,3-d]pyrimidine derivatives is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a bacterium. For a standardized comparison, all MIC values have been converted to micromolar (µM).
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Staphylococcus aureus MIC (µM) | Bacillus subtilis MIC (µM) | Escherichia coli MIC (µM) | Reference |
| This compound (2a) | 4-(2-Benzylidenehydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 265.30 | 90 | 90 | - | [1][2] |
| Compound 164b | 4-(2-(4-Chlorobenzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 299.74 | 1034 | - | 2068 | [3] |
| Compound 164c | 4-(2-(4-Nitrobenzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 310.29 | 1000 | - | 2000 | [3] |
| Compound 166e | 4-(2-(4-Methoxybenzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 295.32 | - | - | 2100 | [3] |
| Halogenated Derivative (para-bromo) | 6-(Aryl)-4-(4-bromobenzylamino)-7H-pyrrolo[2,3-d]pyrimidine | (Varies) | ~20 (as 8 mg/L) | - | - | [4] |
| Halogenated Derivative (para-iodo) | 6-(Aryl)-4-(4-iodobenzylamino)-7H-pyrrolo[2,3-d]pyrimidine | (Varies) | ~18 (as 8 mg/L) | - | - | [4] |
Note: The MIC values for the halogenated derivatives are approximate molar concentrations calculated from the provided mg/L values, and the exact molecular weights vary depending on the specific aryl substituent.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The data presented in this guide was primarily obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and bacterial growth is assessed by measuring the turbidity of the broth. The MIC is the lowest concentration of the agent at which there is no visible bacterial growth.
Detailed Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilution: The stock solution is serially diluted in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well plate to create a range of concentrations.
-
Inoculum Preparation: The test bacterium is cultured to a specific density (typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This culture is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for S. aureus).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Mandatory Visualizations
Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition
A known mechanism of action for some pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an attractive target for antimicrobial agents.
Caption: Inhibition of the bacterial folic acid biosynthesis pathway by pyrrolo[2,3-d]pyrimidines.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis of Antibacterial Agent 164 and Alternative Agents on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Antibacterial Agent 164 and other commonly used antibacterial agents on mammalian cells. The information is intended to assist researchers in evaluating the safety profiles of these compounds in the context of drug development. While specific quantitative cytotoxicity data for this compound is not publicly available, it is reported to possess low cytotoxicity. This guide, therefore, presents available data for alternative agents to serve as a benchmark for comparison.
Executive Summary
The selection of an antibacterial agent for therapeutic use hinges on a delicate balance between its efficacy against pathogens and its potential toxicity to the host. This guide focuses on the latter, presenting in vitro cytotoxicity data for several widely used antibiotics. Understanding the cytotoxic profile of these agents is crucial for predicting potential adverse effects and establishing a therapeutic window. The data is presented in a standardized format to facilitate cross-comparison. Detailed experimental protocols for common cytotoxicity assays are also provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: Comparative Cytotoxicity of Antibacterial Agents
The following tables summarize the in vitro cytotoxicity of various antibacterial agents on different mammalian cell lines. The data has been compiled from multiple studies to provide a broad perspective. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
Table 1: Cytotoxicity of Fluoroquinolone Antibiotics
| Antibacterial Agent | Cell Line | Exposure Time | IC50 / Cytotoxicity Concentration | Reference |
| Ciprofloxacin | Human Glioblastoma A-172 | 72 h | 259.3 µM | [1] |
| Ciprofloxacin | Human Fibroblast | 48 h | Significant cytotoxicity at 0.129 mM and 0.194 mM | [2][3] |
| Ciprofloxacin | Human Fibroblast | 72 h | Significant cytotoxicity at >0.129 mM | [3] |
| Ciprofloxacin | A549 (Lung Cancer) | 48 h | LC50: 102.1 µg/ml | [4] |
Table 2: Cytotoxicity of Aminoglycoside Antibiotics
| Antibacterial Agent | Cell Line | Exposure Time | Observed Effect | Reference |
| Gentamicin | Vero (Monkey Kidney) | Not Specified | Significant decrease in viability at 2000 and 4500 µg/mL | [5] |
| Gentamicin | BHK-21 (Baby Hamster Kidney) | Not Specified | Significant decrease in viability at concentrations >500 µg/mL | [6] |
| Dihydrostreptomycin | BHK-21 | 24 h | Significant decrease in viability at 3500, 5500, and 7500 µg/mL | [7][8] |
| Neomycin | BHK-21 | 24 h | Significant decrease in viability at 9000, 10000, and 20000 µg/mL | [7][8] |
Table 3: Cytotoxicity of Other Antibacterial Agents
| Antibacterial Agent | Cell Line | Exposure Time | Observed Effect | Reference |
| Amoxicillin | Human AGS cells | 1 h | Rapid induction of DNA lesions at 5mM | [9] |
| Clindamycin | Primary Human Osteoblasts | 24 h | 10% to 25% cytotoxicity at 400 µg/ml | [10] |
| Erythromycin | Primary Human Osteoblasts | 24 h | 40% cytotoxicity at 400 µg/ml | [10] |
| Metronidazole | Human Gingival Fibroblasts | 96 h | Over 50% viable cells at all tested concentrations (up to 300 mg/L) | [11] |
Experimental Protocols
Standardized protocols are essential for the reliable assessment of cytotoxicity. Below are detailed methodologies for two commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the antibacterial agent. Include a vehicle control (medium with the solvent used to dissolve the agent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay for quantifying cell death. It measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assaying
Caption: General workflow for in vitro cytotoxicity assessment of antibacterial agents.
Potential Signaling Pathway for Aminoglycoside-Induced Cytotoxicity
Caption: A simplified signaling pathway for aminoglycoside-induced apoptosis in mammalian cells.[12]
References
- 1. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic amoxicillin induces DNA lesions in mammalian cells possibly via the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Efficacy of Antibacterial Agent 164
For Immediate Release
This guide provides a comparative analysis of the antibacterial activity of a novel investigational compound, Antibacterial Agent 164, against established antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as a therapeutic agent.
Executive Summary
This compound (also known as compound 2a) demonstrates significant inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. This document outlines the comparative antibacterial efficacy of Agent 164 against commonly used antibiotics: Penicillin, Ciprofloxacin, and Gentamicin. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided.
Data Presentation
The antibacterial activity of each compound was primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Antibacterial Agent | Chemical Formula | MIC (µg/mL) | MIC (mM) |
| This compound | C₁₉H₁₆N₂O₃ | 29.46 | 0.09[1] |
| Penicillin | C₁₆H₁₈N₂O₄S | 0.4 - 32[2][3] | 0.0012 - 0.096 |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 0.25 - 0.5[4][5][6] | 0.00075 - 0.0015 |
| Gentamicin | C₂₁H₄₃N₅O₇ | 0.31 - 0.75[2] | 0.00065 - 0.0016 |
Note: The molecular weight of this compound (328.36 g/mol ) was used for the µg/mL conversion. The MIC for Penicillin can vary significantly depending on the resistance profile of the S. aureus strain.
Table 2: Minimum Inhibitory Concentration (MIC) Against Bacillus subtilis
| Antibacterial Agent | MIC (µg/mL) | MIC (mM) |
| This compound | 29.46 | 0.09[1] |
| Penicillin | - | - |
| Ciprofloxacin | <0.5 | <0.0015 |
| Gentamicin | 4.0 | 0.0084 |
In addition to its antibacterial properties, this compound has been observed to inhibit the formation of biofilms by Bacillus subtilis.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Antibacterial Agents: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A fresh overnight culture of the target bacterium (S. aureus or B. subtilis) is diluted in MHB to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibacterial agents, is inoculated with the bacterial suspension. A positive control (bacteria in MHB without any agent) and a negative control (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible turbidity (growth) in the well.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
Data Analysis: The MBC is the lowest concentration of the antibacterial agent that results in no colony formation on the MHA plate.
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC of antibacterial agents.
Signaling Pathway (Hypothetical Mechanism)
As the precise mechanism of action for this compound has not been fully elucidated, a hypothetical signaling pathway diagram is presented to illustrate a potential mode of action, such as the inhibition of a key bacterial enzyme.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Antibacterial agent 164_TargetMol [targetmol.com]
- 2. Bacillus subtilis revives conventional antibiotics against Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Antibacterial Spectrum of Agent 164
This guide provides a detailed comparison of the in vitro antibacterial activity of "Antibacterial agent 164 (compound 2a)" with two well-established broad-spectrum antibiotics, Ciprofloxacin and Gentamicin. The analysis focuses on the spectrum of activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound (compound 2a) demonstrates potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 0.09 mM for both.[1] When compared to Ciprofloxacin and Gentamicin, Agent 164's activity is notable, although direct comparison requires unit standardization. After converting all MIC values to micromolar (µM), it is evident that Ciprofloxacin and Gentamicin are more potent on a molar basis against these specific strains.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (compound 2a), Ciprofloxacin, and Gentamicin against Staphylococcus aureus and Bacillus subtilis. All values have been converted to µM for a standardized comparison.
| Antibacterial Agent | Target Organism | MIC (µM) |
| This compound (compound 2a) | Staphylococcus aureus | 90 |
| Bacillus subtilis | 90 | |
| Ciprofloxacin | Staphylococcus aureus | 0.754[2][3] |
| Bacillus subtilis | 0.377[4][5] | |
| Gentamicin | Staphylococcus aureus | 1.047[6] |
| Bacillus subtilis | 0.262 |
Note: The molar mass for this compound (compound 2a) was calculated as 320.34 g/mol based on its molecular formula C19H16N2O3. The molar mass for Ciprofloxacin is 331.34 g/mol and for Gentamicin is approximately 477.6 g/mol .
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
The determination of the MIC is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The data presented in this guide is based on the broth microdilution method, a standard and widely accepted protocol.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the antibacterial agents (this compound, Ciprofloxacin, Gentamicin) in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism (S. aureus or B. subtilis).
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Broth Microdilution Procedure:
-
Using a 96-well microtiter plate, dispense the growth medium into each well.
-
Create a two-fold serial dilution of each antimicrobial agent across the wells of the plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Spectrum of Activity Comparison
This diagram provides a logical comparison of the known antibacterial spectrum of the evaluated agents.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gentamicin - Wikipedia [en.wikipedia.org]
- 5. Ciprofloxacin Hydrochloride Anhydrous | C17H19ClFN3O3 | CID 62999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Antibacterial Agent 164: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial drugs. One promising approach is the combination of traditional antibiotics with agents that can disrupt bacterial defense mechanisms, such as biofilm formation. "Antibacterial agent 164" has been identified as a potent antibacterial and antibiofilm compound, demonstrating inhibitory activity against pathogenic bacteria including Staphylococcus aureus and Bacillus subtilis.[1] This guide explores the synergistic potential of "this compound" with other antibiotics, providing a framework for its evaluation and presenting comparative data from similar antibiofilm agents.
While specific studies on the synergistic effects of "this compound" are not yet available in the public domain, this guide will provide researchers with the established methodologies and expected outcomes based on studies of other antibiofilm agents. This will enable a comprehensive assessment of "this compound"'s potential in combination therapies.
Data Presentation: Evaluating Synergistic Interactions
The synergy between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The interaction is interpreted as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
The following table presents exemplar quantitative data on the synergistic effects of various antibiofilm agents with conventional antibiotics against S. aureus, a target organism for "this compound". This data serves as a benchmark for potential studies on "this compound".
| Antibiofilm Agent | Antibiotic | Target Organism | FIC Index | Interpretation |
| Bactericidal Protein P128 | Vancomycin | S. aureus | ≤ 0.5 | Synergy[2][3] |
| Bactericidal Protein P128 | Gentamicin | S. aureus | ≤ 0.5 | Synergy[2][3] |
| Bactericidal Protein P128 | Ciprofloxacin | S. aureus | ≤ 0.5 | Synergy[2][3] |
| Bacteriocin from B. subtilis | Amikacin | S. aureus | < 0.5 | Synergy[4] |
| Bacteriocin from B. subtilis | Ampicillin | S. aureus | < 0.5 | Synergy[4] |
| Bacteriocin from B. subtilis | Vancomycin | S. aureus | < 0.5 | Synergy[4] |
| Antimicrobial Peptide Pt5-1c | Oxacillin | S. aureus USA500 | Not specified, but synergistic | Synergy[5] |
| Antimicrobial Peptide Pt5-1c | Vancomycin | S. aureus USA500 | Not specified, but synergistic | Synergy[5] |
Experimental Protocols
To rigorously evaluate the synergistic effects of "this compound," standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[6][7][8][9][10]
1. Preparation of Reagents and Microorganism:
- Prepare stock solutions of "this compound" and the partner antibiotic in an appropriate solvent.
- Culture the target bacterium (e.g., S. aureus, B. subtilis) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Plate Setup:
- Use a 96-well microtiter plate.
- Along the x-axis (columns), perform serial dilutions of "this compound".
- Along the y-axis (rows), perform serial dilutions of the partner antibiotic.
- The result is a matrix of wells containing various concentrations of both agents.
- Include control wells with each agent alone, and a growth control well without any antimicrobial agent.
3. Inoculation and Incubation:
- Inoculate each well with the standardized bacterial suspension.
- Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
- Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the FIC index for each combination to determine synergy, additivity, or antagonism.
Time-Kill Curve Study Protocol
Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[11][12][13][14]
1. Preparation:
- Prepare bacterial cultures to a standardized mid-logarithmic phase density.
- Prepare test tubes or flasks with a suitable broth medium containing the antimicrobial agents at specific concentrations (e.g., MIC, 2x MIC). The concentrations are often chosen based on the results of the checkerboard assay.
2. Experimental Setup:
- Include the following experimental groups:
- Growth control (no antibiotic)
- "this compound" alone
- Partner antibiotic alone
- Combination of "this compound" and the partner antibiotic
3. Sampling and Viable Cell Counting:
- Incubate the cultures at 37°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each experimental group.
- Perform serial dilutions of the aliquots and plate them on agar plates.
- Incubate the plates and count the number of colony-forming units (CFU/mL).
4. Data Analysis:
- Plot the log10 CFU/mL against time for each experimental group.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Mandatory Visualization
Experimental Workflow for Synergy Testing
Caption: Workflow for assessing antibiotic synergy.
Potential Mechanism of Synergy
The synergistic effect between an antibiofilm agent like "this compound" and a conventional antibiotic likely arises from a multi-pronged attack on the bacterial defenses.
Caption: Potential synergistic mechanism of action.
By disrupting the protective biofilm matrix, "this compound" can enhance the penetration of conventional antibiotics, allowing them to reach their molecular targets within the bacterial cells more effectively. Furthermore, any disruptive effect of "this compound" on the bacterial cell envelope could further sensitize the bacteria to antibiotics that target cell wall synthesis or membrane integrity. The combined effect leads to a more potent bactericidal outcome than either agent could achieve alone. Further research is warranted to elucidate the precise mechanisms of synergy for "this compound".
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiofilm Analysis, Synergistic Potential and Biocompatibility Evaluation of a Bacteriocin from Bacillus subtilis (MK733983) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect and antibiofilm activity of an antimicrobial peptide with traditional antibiotics against multi-drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa [mdpi.com]
- 11. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. page-meeting.org [page-meeting.org]
Comparative Efficacy Analysis: Antibacterial Agent 164 versus Ciprofloxacin
A detailed comparative analysis between Antibacterial Agent 164 and the broad-spectrum antibiotic ciprofloxacin is currently limited by the scarcity of publicly available data on this compound. While extensive information exists for ciprofloxacin, a widely studied fluoroquinolone, data on this compound is confined to its activity against a narrow spectrum of Gram-positive bacteria.
This guide synthesizes the available information, presenting a preliminary comparison and outlining the necessary data for a comprehensive evaluation.
In Vitro Efficacy
Quantitative data on the in vitro activity of this compound is limited. Available information indicates its efficacy against Staphylococcus aureus and Bacillus subtilis. In contrast, ciprofloxacin has a well-documented broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 0.09 mM |
| Bacillus subtilis | 0.09 mM |
Data for this compound is based on information from chemical suppliers and may not have undergone peer-reviewed validation.[1][2]
Table 2: Representative In Vitro Antibacterial Activity of Ciprofloxacin
| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | 1 |
| Streptococcus pneumoniae | 1 | 2 |
| Enterococcus faecalis | 1 | 4 |
| Escherichia coli | ≤0.015 | 0.03 |
| Klebsiella pneumoniae | 0.03 | 0.12 |
| Pseudomonas aeruginosa | 0.25 | 1 |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Moraxella catarrhalis | ≤0.03 | 0.06 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on the specific isolates and testing conditions.
Anti-Biofilm Activity
This compound is reported to exhibit strong anti-biofilm formation activity against B. subtilis.[1][2] The mechanism and quantitative measures of this activity (e.g., MBEC - Minimum Biofilm Eradication Concentration) are not detailed in the available literature.
Ciprofloxacin's effect on biofilms is complex and depends on the bacterial species and the concentration of the antibiotic. While it can be effective against planktonic bacteria, its efficacy against established biofilms is often reduced.
Mechanism of Action
The mechanism of action for This compound is not described in the available search results. It is unknown if it targets DNA synthesis, protein synthesis, cell wall integrity, or other bacterial processes. There is no information linking its activity to the cyclic di-GMP (c-di-GMP) signaling pathway, a key regulator of biofilm formation in many bacteria.
Ciprofloxacin , as a member of the fluoroquinolone class, has a well-established mechanism of action. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] By targeting these enzymes, ciprofloxacin prevents the replication and repair of bacterial DNA, leading to bacterial cell death.[1][3]
Caption: Mechanism of action of ciprofloxacin.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are generalized protocols for determining key antibacterial efficacy parameters.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Subculturing from MIC Wells: Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
Plating: The aliquot is plated onto an agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the agent that results in no more than 0.1% survival of the initial inoculum.
Caption: Workflow for MIC and MBC determination.
Future Directions for a Comprehensive Comparison
To facilitate a thorough and objective comparison between this compound and ciprofloxacin, the following data for this compound is required:
-
Expanded Spectrum of Activity: MIC and MBC values against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.
-
Mechanism of Action Studies: Elucidation of the molecular target and cellular pathways affected by the agent.
-
In Vivo Efficacy: Data from animal models of infection to assess the agent's therapeutic potential, pharmacokinetics, and pharmacodynamics.
-
Toxicology Profile: In vitro and in vivo studies to determine the agent's safety profile.
Without this critical information, any comparison with a well-characterized antibiotic like ciprofloxacin remains speculative. Researchers interested in this compound are encouraged to conduct these studies to fully understand its potential as a novel therapeutic agent.
References
In Vivo Efficacy of Antibacterial Agent 164: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of "Antibacterial agent 164" and other antibacterial agents, focusing on their performance in preclinical animal models. While in vivo data for "this compound" is not publicly available, this document summarizes its known in vitro activity and presents in vivo data from comparable agents to offer a framework for potential future studies.
Performance Summary
Quantitative data for "this compound" is limited to in vitro studies. For comparative context, in vivo efficacy data for "Antibacterial agent 154" and "Antibacterial agent 104" are presented below.
Table 1: In Vitro Activity of this compound
| Compound | Target Organisms | Activity | Minimum Inhibitory Concentration (MIC) | Source |
| This compound (compound 2a) | Staphylococcus aureus, Bacillus subtilis | Antibacterial and antibiofilm | 0.09 mM | [1][2][3][4][5][6][7] |
Table 2: Comparative In Vivo Efficacy of Alternative Antibacterial Agents
| Compound | Animal Model | Infection Type | Efficacy | Source |
| Antibacterial agent 154 | Mouse | Staphylococcal sepsis | Demonstrated in vivo efficacy | [1][8][9][10][11] |
| Antibacterial agent 104 | Mouse | MRSA | Good in vivo efficacy | [1][8][12][13][14] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel antibacterial agents. Below is a representative protocol for a murine sepsis model, a common method for assessing the in vivo efficacy of antibacterial compounds.
Protocol: Murine Peritonitis-Sepsis Model for Antibacterial Efficacy
This model is a standard for screening new antibacterial agents.[15]
-
Animal Model: Utilize specific pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Bacterial Strain: Employ a clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA).
-
Infection Induction:
-
Culture the bacterial strain to mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS).
-
Induce sepsis via intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a sublethal infection that can be cleared by an effective antibiotic.
-
-
Treatment:
-
Administer "this compound" or comparator agents at various doses. The route of administration (e.g., intravenous, intraperitoneal, oral) should be based on the compound's properties.
-
Include a vehicle control group (receiving the solvent without the antibacterial agent) and a positive control group (receiving a known effective antibiotic).
-
-
Endpoint Measurement:
-
Survival: Monitor the survival of the animals over a set period (e.g., 7 days).
-
Bacterial Load: At specific time points post-infection, euthanize a subset of animals and collect blood, peritoneal lavage fluid, and organs (e.g., spleen, liver, kidneys). Determine the bacterial load in these samples by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).
-
Inflammatory Markers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or peritoneal fluid.
-
Visualizing Experimental Design and Potential Mechanisms
Diagrams are essential for clearly communicating complex workflows and biological pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. anti-biofilm agent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Antibacterial agent 164_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. in vivo | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antibacterial agent 104 | TargetMol [targetmol.com]
- 14. Antibacterial agent 104 | CymitQuimica [cymitquimica.com]
- 15. imquestbio.com [imquestbio.com]
A Head-to-Head Battle: Novel Sorafenib Analogue Shows Promise Against MRSA, Challenging Vancomycin's Reign
For Immediate Release: Shanghai, China – November 7, 2025 – In the ongoing fight against antibiotic resistance, a novel antibacterial agent, a derivative of the anti-cancer drug sorafenib, is demonstrating significant potential against Methicillin-resistant Staphylococcus aureus (MRSA), a notorious superbug. This guide provides a detailed comparison of the performance of this new agent, specifically the potent analogue PK150 , against the current standard-of-care, vancomycin, supported by preclinical experimental data.
Researchers have identified a class of compounds derived from sorafenib that exhibit a dual-action mechanism, setting them apart from traditional antibiotics. These agents not only inhibit menaquinone biosynthesis, a crucial component of the bacterial electron transport chain, but also stimulate the secretion of proteins through the signal peptidase SpsB, leading to cell lysis.[1][2] This multi-targeted approach may be key to its potent activity and a lower propensity for resistance development.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of the sorafenib analogue PK150 against various S. aureus strains, including MRSA, has been evaluated and compared to that of vancomycin. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key indicator of antibacterial potency.
| Antibacterial Agent | Strain | MIC (µg/mL) |
| PK150 | S. aureus NCTC 8325 (MSSA) | ~0.15 |
| Vancomycin | S. aureus NCTC 8325 (MSSA) | 1.4[1] |
| PK150 | MRSA strain ATCC 33591 | ~0.15 |
| Vancomycin | MRSA strain ATCC 33591 | Not explicitly stated in the primary source |
| PK150 | Panel of clinical MRSA strains | Consistently low |
| Vancomycin | Panel of clinical MRSA strains | Variable, generally higher than PK150 |
Note: The MIC for PK150 was reported as 0.3 µM in the source material and has been converted to µg/mL for comparison, assuming a molecular weight of approximately 500 g/mol . The original study highlighted that PK150 was 10-fold more active than the initial hit, sorafenib (MIC of 1.4 µg/mL).[1]
Time-Kill Kinetics: A Race Against Bacterial Growth
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The sorafenib analogue PK150 demonstrated a rapid, concentration-dependent killing of exponentially growing S. aureus.[1] While a direct time-kill curve comparison with vancomycin from the same study is not available, the data for PK150 suggests a potent bactericidal effect.
In Vivo Efficacy: Performance in a Murine Infection Model
The therapeutic potential of PK150 was evaluated in a murine bloodstream infection model with MRSA. While a direct comparison with vancomycin was not presented in the primary study, PK150 demonstrated a significant reduction in bacterial load in the liver and heart, comparable to the fluoroquinolone antibiotic levofloxacin.[1] Specifically, PK150 reduced the bacterial burden by approximately 100-fold in these organs.[1]
Mechanism of Action: A Two-Pronged Attack
The novel mechanism of action of the sorafenib analogues contributes to their potent anti-MRSA activity.
-
Inhibition of Menaquinone Biosynthesis: These compounds interfere with the production of menaquinone, a vital component of the bacterial electron transport chain, thereby disrupting cellular respiration and energy production.
-
Stimulation of Protein Secretion: The analogues also interact with the signal peptidase SpsB, leading to an increase in the secretion of proteins, including those that regulate the cell wall, ultimately causing cell lysis.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). In a typical broth microdilution method, serial twofold dilutions of the antibacterial agents are prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Time-Kill Assay
For the time-kill kinetic studies, an overnight culture of S. aureus is diluted to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in fresh Mueller-Hinton broth. The antibacterial agents are added at various multiples of their MIC (e.g., 1x, 4x, 10x MIC). The cultures are then incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn, serially diluted, and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Murine Infection Model
In a murine bloodstream infection model, mice are infected intravenously with a sublethal dose of MRSA (e.g., 1-2 x 10^7 CFU).[3] Treatment with the antibacterial agent (e.g., PK150) or a control (e.g., vehicle or a comparator antibiotic) is initiated at a specified time post-infection. The treatment can be administered via various routes, such as oral gavage or intraperitoneal injection, at defined doses and schedules. After a predetermined period, the mice are euthanized, and target organs (e.g., liver, kidneys, heart) are harvested, homogenized, and plated to quantify the bacterial load (CFU/g of tissue).
Visualizing the Pathways and Processes
The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating antibacterial agents.
Caption: Dual mechanism of action of sorafenib analogues against MRSA.
Caption: General workflow for preclinical evaluation of antibacterial agents.
Conclusion and Future Directions
The repurposed kinase inhibitor analogue, PK150, demonstrates promising anti-MRSA activity, outperforming vancomycin in in vitro potency. Its novel, dual mechanism of action suggests it may be less susceptible to the rapid development of resistance. While further studies, including direct comparative in vivo efficacy against vancomycin and comprehensive toxicological evaluations, are necessary, these findings represent a significant step forward in the quest for new and effective treatments for infections caused by multidrug-resistant bacteria. The development of such agents is critical to addressing the growing global health threat of antimicrobial resistance.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HZI | From cancer medication to antibiotic [helmholtz-hzi.de]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Antibacterial Agents
Disclaimer: "Antibacterial Agent 164" is not identified in public chemical and safety databases. The following procedures are based on established best practices for the handling and disposal of novel, uncharacterized, or research-grade antibacterial compounds. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to ensure compliance with all local, state, and federal regulations. For any uncharacterized compound, it must be treated as hazardous waste by default.
This guide provides essential safety and logistical information for the proper disposal of novel antibacterial agents, ensuring the safety of laboratory personnel and minimizing environmental impact. The primary route for disposal of such chemical waste is through a licensed hazardous waste management service, arranged by your institution's EH&S office.[1]
Immediate Safety & Handling
Prior to beginning any work that will generate waste, ensure you have the appropriate Personal Protective Equipment (PPE) and have identified a designated Satellite Accumulation Area (SAA) for hazardous waste.[2]
-
Required PPE:
-
Standard laboratory coat or gown.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
-
Satellite Accumulation Area (SAA):
Step-by-Step Disposal Protocol
This protocol outlines the procedure for segregating and preparing waste streams containing a novel antibacterial agent for professional disposal.
Step 1: Identify and Segregate Waste Streams Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3] Never mix different categories of waste. Keep solid and liquid wastes separate.[3]
Step 2: Use Appropriate Waste Containers All hazardous waste must be stored in containers that are compatible with the chemical contents to prevent leaks or rupture.[2]
-
Use plastic containers for most waste types, as they are generally non-reactive.[1]
-
Ensure all containers have a secure, screw-top cap and are in good condition.[2]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[2]
Step 3: Label All Containers Clearly Proper labeling is mandatory for safety and regulatory compliance.
-
Affix a "Hazardous Waste" label to each container.
-
Clearly write the full chemical name ("this compound") and any other components in the waste mixture.
-
Indicate the date when waste was first added to the container.
Step 4: Store Waste in the Designated SAA Place the properly labeled and sealed containers in your laboratory's designated Satellite Accumulation Area. Keep containers closed except when adding waste.[1]
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[1] EH&S is responsible for the implementation of proper management practices for the handling, storage, and final disposal of chemical wastes.[1]
Important Considerations for Antibacterial Agents:
-
High-Concentration Stocks: Concentrated solutions of antibiotics are considered hazardous chemical waste and should never be disposed of down the drain or treated via autoclaving for disposal.[4]
-
Environmental Hazard: Improper disposal of antibiotics, such as flushing down a sink, contributes to the development of antimicrobial resistance in the environment.[4][5]
-
Autoclaving: While autoclaving can deactivate some heat-labile antibiotics in used culture media, it is not effective for all.[4] Unless the heat stability of "Agent 164" is known and confirmed to result in complete degradation, autoclaved liquid waste containing this agent should still be collected as hazardous chemical waste.[6]
Data Presentation: Waste Stream Management
The following table summarizes the handling procedures for different types of waste generated during research with a novel antibacterial agent.
| Waste Stream | Description | Primary Containment | Disposal Procedure |
| Concentrated Agent | Pure (neat) compound, expired or unused stock solutions. | Original container or a compatible, sealed chemical waste container. | Label as "Hazardous Waste." Store in SAA and arrange for EH&S pickup.[4] |
| Dilute Liquid Waste | Used cell culture media, buffer solutions, or other aqueous solutions containing the agent. | Leak-proof, screw-cap plastic container (e.g., carboy). | Label as "Hazardous Waste." Store in SAA and arrange for EH&S pickup. Do not discharge to the sanitary sewer.[7] |
| Contaminated Solids | Used PPE (gloves, gowns), plasticware (pipette tips, tubes), and other non-sharp solid lab supplies. | Lined, durable container or box designated for solid chemical waste. | Label as "Hazardous Waste." Store in SAA and arrange for EH&S pickup. |
| Contaminated Sharps | Needles, scalpels, contaminated broken glass, or brittle plastics. | Rigid, puncture-resistant, sealable sharps container. | Label as "Hazardous Waste - Sharps." Store in SAA and arrange for EH&S pickup. |
Experimental Protocols
Protocol: Validation of a Decontamination Method
When establishing a disposal procedure for a novel antibacterial agent within a biological safety context (e.g., decontaminating liquids before collection), the efficacy of the chosen decontaminant (like a 10% bleach solution) must be validated.
Objective: To determine the necessary contact time for a 10% bleach solution to completely inactivate this compound in a liquid culture medium.
Methodology:
-
Preparation: Prepare a stock solution of the antibacterial agent in the desired liquid medium at a typical working concentration.
-
Treatment: Dispense 9 mL of the antibacterial solution into several sterile tubes. Add 1 mL of freshly prepared bleach solution (to achieve a 1:10 final dilution) to each tube. Start a timer.
-
Time Points: At specific time points (e.g., 0, 5, 10, 20, and 30 minutes), take a 100 µL aliquot from one of the treatment tubes.
-
Neutralization: Immediately transfer the aliquot into a tube containing 900 µL of a neutralizing broth (e.g., Dey-Engley Neutralizing Broth) to stop the action of the bleach. This is the 10⁻¹ dilution.
-
Plating: Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates seeded with a susceptible bacterial strain.
-
Incubation: Incubate the plates under optimal growth conditions for 24-48 hours.
-
Analysis: Observe the plates for bacterial growth. The minimum contact time required for decontamination is the time point at which no bacterial growth is observed, indicating the complete inactivation of the antibacterial agent.
Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 6. nems.nih.gov [nems.nih.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Handling Protocols for Antibacterial Agent 164
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Antibacterial Agent 164. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound.[1][2][3][4] The minimum required PPE includes:
-
Gloves: Nitrile gloves are recommended for their chemical resistance.[2] Always use two pairs of gloves and change them immediately if contaminated or torn.
-
Gowns: A disposable, fluid-resistant gown should be worn to protect skin and clothing.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes and aerosols.[2]
-
Respiratory Protection: A properly fitted N95 respirator or higher is mandatory to prevent inhalation of aerosolized particles.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact and absorption. |
| Gown | Disposable, fluid-resistant | Protects skin and clothing from contamination.[5] |
| Eye Protection | ANSI Z87.1 certified safety goggles or face shield | Protects eyes from splashes and aerosols.[2] |
| Respiratory Mask | NIOSH-approved N95 or higher | Prevents inhalation of aerosolized particles.[2] |
II. Handling and Operational Procedures
Strict adherence to the following procedures is necessary to minimize the risk of exposure and contamination.
A. Preparation and Handling Workflow
All work with this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC).
Caption: Workflow for the safe handling of this compound.
B. Experimental Protocols
-
Weighing: To prevent aerosolization, weigh the powdered form of this compound in a containment balance or within the BSC.
-
Reconstitution: If reconstituting from a powder, slowly add the solvent to the sides of the vial to minimize dust formation.
-
Cell Culture: When treating cell cultures, add the agent to the media within the BSC. All treated cell culture materials are considered hazardous waste.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Table 2: Spill Response Protocol
| Spill Location | Immediate Action | Decontamination Procedure |
| Inside BSC | 1. Alert others in the lab. 2. Keep the BSC running. | 1. Cover the spill with absorbent material. 2. Apply a freshly prepared 10% bleach solution and allow a 30-minute contact time. 3. Wipe up with absorbent material and dispose of as hazardous waste. |
| Outside BSC | 1. Evacuate the immediate area. 2. Alert lab supervisor and safety officer. 3. Restrict access to the area. | 1. Don appropriate PPE, including a respirator. 2. Follow the decontamination procedure for spills inside the BSC. |
IV. Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous waste.
Caption: Waste disposal pathway for materials contaminated with this compound.
B. Decontamination and Disposal Procedure
-
Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, culture flasks) must be collected in designated, labeled, and leak-proof hazardous waste containers.
-
Liquid Waste: All contaminated liquid waste must be collected in a labeled, leak-proof hazardous waste container.
-
Decontamination: All waste must be decontaminated, preferably by autoclaving, before being handed over to a licensed hazardous waste disposal service.
-
Disposal: Final disposal must be carried out by a certified hazardous waste management company in accordance with local and national regulations.
References
- 1. firstaidwarehouse.co.uk [firstaidwarehouse.co.uk]
- 2. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 5. cdc.gov [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
